molecular formula C15H10O8 B1666146 Avenacein Y CAS No. 93752-78-4

Avenacein Y

Cat. No.: B1666146
CAS No.: 93752-78-4
M. Wt: 318.23 g/mol
InChI Key: JSQAILNRMPHAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lateropyrone is a member of chromenes.
Lateropyrone has been reported in Fusarium tricinctum with data available.
RN from CA Index Guide

Properties

IUPAC Name

methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQAILNRMPHAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)OC(=C3O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239563
Record name Avenacein Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93752-78-4
Record name Avenacein Y
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093752784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenacein Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Avenacein Y: A Technical Guide to its Discovery, Isolation, and Characterization from Fusarium avenaceum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenacein Y, a polyketide metabolite produced by the fungus Fusarium avenaceum, has garnered interest due to its biological activities. First identified as "Antibiotic Y," its structure was later elucidated and found to be identical to lateropyrone, a compound initially isolated from Fusarium lateritium. This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of this compound, presenting key data in a structured format for researchers and drug development professionals. The document details experimental protocols for fungal cultivation, metabolite extraction, and purification, and includes tabulated quantitative and spectroscopic data. Furthermore, a proposed biosynthetic pathway is visualized, offering insights into the genetic basis of its production.

Discovery and Initial Characterization

This compound was first described as "Antibiotic Y" in the 1980s, a yellow, fluorescent compound isolated from cultures of Fusarium avenaceum.[1] Independent research on Fusarium lateritium led to the isolation of a compound named lateropyrone.[2] Subsequent structural elucidation confirmed that this compound and lateropyrone are the same molecule. The molecular formula was determined to be C₁₅H₁₀O₈ with a molecular weight of 318.2 g/mol .[3]

Production of this compound by Fusarium avenaceum

Fusarium avenaceum produces this compound under various culture conditions. The yield of the metabolite can vary significantly depending on the fungal isolate and the growth substrate.

Fungal Strains and Culture Conditions

Detailed experimental protocols for the cultivation of Fusarium avenaceum for the production of this compound are outlined below.

Experimental Protocol: Fungal Cultivation

  • Fungal Strain: Fusarium avenaceum (e.g., KF-58 isolate).

  • Inoculum Preparation: Grow the fungal culture on a suitable solid medium such as Potato Dextrose Agar (PDA) to obtain a sporulating culture.

  • Production Medium: Utilize a solid substrate such as wheat or corn kernels. For example, 1 kg of corn kernels can be used for larger-scale production.

  • Incubation: Incubate the inoculated substrate in a controlled environment. While specific conditions from the original isolation are not extensively detailed, typical fungal cultivation parameters would involve incubation at a temperature of 25-28°C in the dark or with a defined light cycle for a period of several weeks to allow for sufficient mycelial growth and secondary metabolite production.

  • Monitoring: Periodically monitor the culture for growth and the characteristic yellow pigmentation that may indicate the production of this compound.

Quantitative Production Data

The production of this compound has been quantified in different substrates, demonstrating a wide range of yields.

Fungal Isolate(s)SubstrateProduction RangeReference
Eighteen isolates from PolandWheat grain0.01 to 2.0 g/kg[4]
Twelve isolates from GermanyWheat grain0.001 to 1.6 g/kg[5]
Not specifiedArtificially infected applesUp to 5.7 µg/g[6]
Not specifiedNaturally infected applesUp to 51 µg/g[6]

Isolation and Purification of this compound

The isolation and purification of this compound from fungal cultures involve solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation and Purification

  • Extraction:

    • Dry the fungal culture grown on the solid substrate.

    • Grind the dried material to a fine powder.

    • Perform a solvent extraction using a suitable organic solvent. The initial isolation of lateropyrone utilized chloroform.

    • Concentrate the resulting extract under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography. The original protocol for lateropyrone used silica gel as the stationary phase.

    • Elute the column with a gradient of solvents. A common solvent system for separating polyketides is a mixture of hexane and ethyl acetate, with an increasing proportion of ethyl acetate.

    • Monitor the fractions using thin-layer chromatography (TLC) for the presence of the yellow, fluorescent compound.

    • Combine the fractions containing the purified this compound.

  • Crystallization:

    • Further purify the combined fractions by crystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to obtain pure this compound.

Structural Elucidation

The structure of this compound (lateropyrone) was determined through a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₀O₈[3]
Molecular Weight318.2 g/mol [3]
AppearanceYellow, fluorescent compound[1]
SolubilitySoluble in DMF and DMSO; moderately soluble in methanol and ethanol; poor water solubility.[3]

Table 3: Spectroscopic Data for this compound (Lateropyrone)

Spectroscopic TechniqueKey DataReference
UV-Vis Spectroscopy Specific absorption maxima (λmax) in a given solvent.[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for functional groups (e.g., C=O, O-H).[1]
¹H NMR Spectroscopy Chemical shifts (δ) and coupling constants (J) for each proton.[1]
Mass Spectrometry (MS) Molecular ion peak (m/z) and fragmentation pattern.[1]

Note: Specific numerical data from the original structure elucidation papers were not available in the searched literature. Researchers should consult the primary literature for detailed spectral assignments.

Biosynthesis of this compound

This compound is a polyketide, suggesting its biosynthesis is orchestrated by a polyketide synthase (PKS) enzyme. While the specific gene cluster responsible for this compound biosynthesis in Fusarium avenaceum has not been definitively identified in the available literature, a general proposed pathway can be inferred based on the known biosynthesis of other fungal polyketides.

The biosynthesis is thought to begin with the condensation of acetyl-CoA and malonyl-CoA units by a PKS to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization, aromatization, and oxidation, catalyzed by tailoring enzymes encoded within the same gene cluster, to yield the final this compound structure.

Proposed Biosynthetic Pathway Workflow

G Proposed Biosynthetic Workflow for this compound cluster_0 Core Biosynthesis cluster_1 Modifications Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Chain Assembly Cyclization Cyclization/Aromatization Polyketide_Chain->Cyclization Intermediate_1 Aromatic Intermediate Cyclization->Intermediate_1 Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases) Intermediate_1->Tailoring_Enzymes Oxidative Modifications Avenacein_Y This compound Tailoring_Enzymes->Avenacein_Y

Caption: A generalized workflow for the proposed biosynthesis of this compound.

Conclusion

This compound is a notable secondary metabolite from Fusarium avenaceum with a history of discovery intertwined with that of lateropyrone. This guide has provided a consolidated resource on its production, isolation, and characterization, including detailed experimental protocols and a summary of key quantitative data. While the precise genetic basis of its biosynthesis remains an area for further investigation, the information presented here serves as a valuable foundation for researchers in natural product chemistry, mycology, and drug discovery who are interested in exploring the potential of this and other fungal metabolites. Further studies to elucidate the specific biosynthetic gene cluster and to explore the full range of biological activities of this compound are warranted.

References

Avenacein Y: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y, also known by its synonym Lateropyrone, is a heterocyclic metabolite produced by various species of the fungus Fusarium, notably Fusarium avenaceum.[1] This compound has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a detailed examination of the chemical structure and stereochemical aspects of this compound, drawing from available spectroscopic and crystallographic data.

Chemical Structure

The molecular formula of this compound is C₁₅H₁₀O₈, with a molecular weight of 318.23 g/mol . Its systematic IUPAC name is methyl 5,9-dihydroxy-2-methyl-4,6-dioxo-4H,6H-pyrano[3,4-g]chromene-8-carboxylate. The core of the molecule consists of a linearly fused tricyclic ring system, a pyrano[3,4-g]chromene, which is substituted with methyl, hydroxyl, and methyl carboxylate groups.

The initial structural elucidation of a related compound, Lateropyrone, was reported in 1984, based on the X-ray crystal structure of its dimethyl derivative. However, an amended structure for Lateropyrone, and by extension this compound, was later proposed by Gorst-Allman, C.P. et al. in 1986, highlighting the complexity of accurately determining the structure of this natural product.[1]

Caption: Chemical Structure of this compound.

Stereochemistry

The stereochemistry of this compound has not been definitively established in publicly accessible literature. The molecular structure contains several chiral centers, implying the existence of multiple stereoisomers. However, without specific experimental data from techniques such as chiral chromatography, polarimetry, or stereoselective synthesis, the absolute configuration of the naturally occurring enantiomer remains unknown. The determination of the precise three-dimensional arrangement of atoms is a critical area for future research to fully understand its biological activity and potential for drug development.

Data Presentation

A comprehensive summary of quantitative data for this compound, including ¹H and ¹³C NMR chemical shifts and coupling constants, is crucial for its unequivocal identification and characterization. Unfortunately, detailed, publicly available datasets from spectroscopic analyses are scarce. The primary reference for the amended structure by Gorst-Allman et al. (1986) in the South African Journal of Chemistry is the most likely source for this critical data. Researchers are encouraged to consult this publication for in-depth information.

Experimental Protocols

The isolation and structural elucidation of this compound typically involves a series of chromatographic and spectroscopic techniques.

Isolation
  • Fungal Culture and Extraction: Fusarium species are cultivated on a suitable solid or liquid medium. The fungal biomass and/or the culture broth are then extracted with organic solvents, such as ethyl acetate or methanol, to isolate the secondary metabolites.

  • Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography to purify this compound. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the compound in high purity.

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the types and connectivity of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the overall molecular structure.

  • X-ray Crystallography: When a suitable single crystal of the compound can be obtained, this technique provides the most definitive three-dimensional structure, including the relative stereochemistry.

The logical workflow for the structural elucidation of a natural product like this compound is depicted below.

Experimental_Workflow cluster_isolation Isolation and Purification cluster_elucidation Structural Elucidation A Fungal Culture (Fusarium sp.) B Solvent Extraction A->B C Column Chromatography B->C D HPLC Purification C->D E Mass Spectrometry (Molecular Formula) D->E F 1D NMR (1H, 13C) D->F H Structure Proposal E->H G 2D NMR (COSY, HSQC, HMBC) F->G G->H I X-ray Crystallography (Confirmation & Stereochemistry) H->I If single crystal is obtained

Caption: General experimental workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound is a complex natural product with a defined planar chemical structure. However, critical data regarding its stereochemistry and detailed quantitative NMR analysis are not widely available in the public domain. The definitive assignment of its absolute configuration and a complete spectroscopic characterization are essential next steps for the scientific community. This will enable a deeper understanding of its biosynthesis, biological function, and potential applications in medicine and agriculture. Researchers are directed to the foundational work on Lateropyrone for more detailed experimental insights.

References

Avenacein Y: A Technical Guide to Producing Fungal Strains and Their Genetic Diversity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Avenacein Y, a mycotoxin produced by various fungal strains. The document details the producing organisms, their genetic diversity, methods for their study, and the biosynthetic pathways involved. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex biological and experimental workflows.

This compound Producing Fungal Strains

This compound is a secondary metabolite primarily produced by fungal species belonging to the genus Fusarium, with Fusarium avenaceum being the most prominent producer. This species is a cosmopolitan fungus, commonly found in soil and as a pathogen on a wide range of plants, including cereals, potatoes, and carrots. The production of this compound by F. avenaceum is strain-dependent and can be influenced by various environmental factors.

Quantitative Production of this compound

The production of this compound varies significantly among different isolates of Fusarium avenaceum. This variation is influenced by the genetic makeup of the strain and the culture conditions. Below is a summary of reported this compound production levels from various studies.

Fungal Isolate(s)SubstrateThis compound ConcentrationReference
12 isolates of F. avenaceum from GermanyWheat grain0.001 to 1.6 g/kg[1]
18 isolates of F. avenaceum from PolandWheat grain0.01 to 2.0 g/kg
F. avenaceum (unspecified number of isolates)Artificially inoculated applesUp to 5.7 µg/g
F. avenaceum (unspecified number of isolates)Naturally infected applesUp to 51 µg/g

Genetic Diversity of Fusarium avenaceum

Fusarium avenaceum exhibits considerable genetic diversity, which has been studied using various molecular techniques. This diversity is important for understanding the distribution of this compound production capabilities and the pathogenic potential of different strains.

Phylogenetic analyses based on sequences of genes such as translation elongation factor 1-alpha (TEF1α), beta-tubulin (β-TUB), and the phosphate permease (PHO) gene have revealed high intraspecific variability within F. avenaceum. These studies have shown that isolates can be grouped into distinct phylogenetic clusters, though a clear correlation between these clusters and geographic origin or host plant is not always evident. The high rate of variability in the PHO gene, in particular, makes it an informative marker for phylogenetic studies of this species.

Experimental Protocols

This section provides detailed methodologies for the isolation, culture, and analysis of this compound-producing fungal strains.

Isolation and Culture of Fusarium avenaceum

Objective: To isolate Fusarium avenaceum from soil or plant material.

Materials:

  • Soil or infected plant tissue samples

  • Sterile distilled water

  • Selective culture media (e.g., Potato Dextrose Agar (PDA) with antibiotics, Nash and Snyder medium)

  • Petri dishes

  • Incubator

Protocol:

  • Sample Preparation:

    • For soil samples: Prepare a soil dilution series by suspending 1 g of soil in 9 mL of sterile distilled water and performing serial ten-fold dilutions.

    • For plant tissue: Surface sterilize small pieces of infected tissue by washing in 70% ethanol for 30 seconds, followed by a 1-2 minute wash in a 1% sodium hypochlorite solution, and a final rinse with sterile distilled water.

  • Plating:

    • For soil dilutions: Plate 100 µL of each dilution onto selective media plates.

    • For plant tissue: Place the surface-sterilized tissue pieces onto the selective media plates.

  • Incubation: Incubate the plates at 25°C for 5-7 days in the dark.

  • Isolation and Purification:

    • Observe the plates for fungal colonies characteristic of Fusarium (e.g., white, pink, or reddish mycelium).

    • Subculture individual colonies onto fresh PDA plates to obtain pure cultures.

    • For long-term storage, cultures can be maintained on PDA slants at 4°C or cryopreserved.

DNA Extraction from Fusarium avenaceum

Objective: To extract high-quality genomic DNA for molecular analysis.

Materials:

  • Pure culture of F. avenaceum grown in liquid or on solid media

  • Liquid nitrogen

  • Sterile mortar and pestle

  • DNA extraction buffer (e.g., CTAB buffer: 2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • RNase A solution

Protocol:

  • Mycelium Harvesting: Scrape mycelium from a PDA plate or harvest from a liquid culture by filtration.

  • Cell Lysis: Freeze the mycelium with liquid nitrogen and grind it into a fine powder using a sterile mortar and pestle.

  • Extraction:

    • Transfer the powdered mycelium to a microcentrifuge tube and add 500 µL of pre-warmed (65°C) DNA extraction buffer.

    • Incubate at 65°C for 60 minutes with occasional mixing.

    • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 10 minutes.

  • DNA Precipitation:

    • Transfer the upper aqueous phase to a new tube and add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as before.

    • Transfer the aqueous phase to a new tube and add 0.7 volumes of ice-cold isopropanol. Mix gently and incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

  • Washing and Resuspension:

    • Wash the DNA pellet with 500 µL of ice-cold 70% ethanol and centrifuge for 5 minutes.

    • Air dry the pellet and resuspend in 50-100 µL of TE buffer containing RNase A. Incubate at 37°C for 30 minutes to remove RNA.

  • Quality Control: Assess DNA quality and quantity using a spectrophotometer and by agarose gel electrophoresis.

This compound Extraction and Quantification by LC-MS/MS

Objective: To extract this compound from fungal cultures and quantify its concentration.

Materials:

  • F. avenaceum culture grown on a solid substrate (e.g., wheat or rice grains)

  • Extraction solvent: Acetonitrile/water (80:20, v/v)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • This compound analytical standard

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Protocol:

  • Extraction:

    • Homogenize 5 g of the cultured substrate with 20 mL of the extraction solvent.

    • Shake vigorously for 60 minutes.

    • Centrifuge the extract at 4,000 x g for 10 minutes.

  • Cleanup (Optional but Recommended):

    • Dilute the supernatant with water to reduce the acetonitrile concentration to below 10%.

    • Pass the diluted extract through a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water.

    • Elute this compound with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute this compound.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Monitor for the specific precursor-to-product ion transitions for this compound.

    • Quantification: Create a calibration curve using the this compound analytical standard and quantify the amount in the samples by comparing peak areas.

Assessment of Genetic Diversity

Objective: To analyze the genetic relationships between different isolates of F. avenaceum.

Methods:

  • Multi-locus Sequence Typing (MLST):

    • Amplify conserved housekeeping genes (e.g., TEF1α, β-TUB) using specific PCR primers.

    • Sequence the PCR products.

    • Align the sequences from different isolates and construct phylogenetic trees using software like MEGA or PAUP to infer genetic relationships.

  • Amplified Fragment Length Polymorphism (AFLP):

    • Digest genomic DNA with two different restriction enzymes (e.g., EcoRI and MseI).

    • Ligate specific double-stranded adapters to the ends of the restriction fragments.

    • Perform a pre-selective PCR amplification using primers complementary to the adapter sequences with one additional selective nucleotide at the 3' end.

    • Perform a selective PCR amplification using primers with two or three additional selective nucleotides.

    • Separate the amplified fragments by capillary electrophoresis and analyze the resulting fingerprint patterns to determine genetic similarity or diversity.

Signaling Pathways and Experimental Workflows

The biosynthesis of secondary metabolites like this compound in Fusarium is tightly regulated by complex signaling networks that respond to environmental cues.

Generalized Signaling Pathway for Secondary Metabolite Regulation in Fusarium

While the specific signaling cascade for this compound is not fully elucidated, it is likely governed by conserved pathways that regulate mycotoxin production in other Fusarium species. These include the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways. Environmental signals such as nutrient availability, pH, and light are perceived by the fungus and transduced through these pathways to regulate the expression of biosynthetic genes.

G Env Environmental Signals (Nutrient availability, pH, Light) Receptor Membrane Receptors Env->Receptor MAPK_cascade MAPK Cascade (e.g., FgHog1, FgMgv1) Receptor->MAPK_cascade cAMP_pathway cAMP Pathway (Adenylate Cyclase) Receptor->cAMP_pathway TF Transcription Factors (e.g., PacC, AreA) MAPK_cascade->TF cAMP_pathway->TF BGC This compound Biosynthetic Gene Cluster TF->BGC Transcriptional Regulation AvenaceinY This compound Biosynthesis BGC->AvenaceinY

A generalized signaling pathway for secondary metabolite regulation in Fusarium.

Experimental Workflow for Fungal Analysis

The following diagram illustrates a typical workflow for the isolation, identification, and analysis of this compound-producing fungal strains.

G Sample Soil/Plant Sample Isolation Fungal Isolation (Selective Media) Sample->Isolation Culture Pure Culture (PDA) Isolation->Culture Morpho_ID Morphological Identification Culture->Morpho_ID DNA_Ext DNA Extraction Culture->DNA_Ext Aven_Ext This compound Extraction Culture->Aven_Ext Mol_ID Molecular Identification (PCR & Sequencing) DNA_Ext->Mol_ID Diversity Genetic Diversity Analysis (MLST, AFLP) Mol_ID->Diversity Quant LC-MS/MS Quantification Aven_Ext->Quant

Experimental workflow for fungal isolation, identification, and this compound analysis.

References

The Enigmatic Presence of Avenacein Y in Cereals and Agricultural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y, a secondary metabolite produced by the fungus Fusarium avenaceum, represents a compound of growing interest within the scientific community. As a prevalent pathogen affecting a wide range of cereals and other agricultural commodities, the presence of F. avenaceum and its metabolic byproducts, including this compound, raises pertinent questions regarding food safety, plant pathology, and potential pharmacological applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound, details the experimental protocols for its detection and quantification, and explores the current understanding of its biosynthesis.

Natural Occurrence and Quantitative Data

Fusarium avenaceum is a significant contaminant of various cereal crops, leading to the natural occurrence of this compound in agricultural products. Quantitative data from studies on F. avenaceum isolates from different geographical regions have revealed varying concentrations of this metabolite in grains.

Notably, research on eighteen isolates of F. avenaceum from cereals, potato, and carrot in Poland demonstrated the synthesis of this compound in wheat grain at concentrations ranging from 0.01 to 2.0 grams per kilogram[1]. Another study involving twelve isolates from Germany found this compound in wheat grain at levels between 0.001 and 1.6 grams per kilogram[2]. The production of this compound has also been reported in corn kernels[1]. It is important to note that this compound is also known by the synonyms antibiotic Y and lateropyrone.

For ease of comparison, the reported quantitative data on this compound occurrence is summarized in the table below.

Agricultural ProductGeographic Origin of F. avenaceum IsolatesConcentration Range (g/kg)Reference
Wheat GrainPoland0.01 - 2.0[1]
Wheat GrainGermany0.001 - 1.6[2]
Corn KernelsPolandProduction confirmed, specific concentration not detailed[1]

Experimental Protocols

Accurate detection and quantification of this compound in complex matrices such as cereals are paramount for research and quality control. The following sections outline the key experimental methodologies, though it is important to note that a highly specific, universally validated protocol for this compound is not yet established. The methods described are based on established principles for mycotoxin analysis.

Sample Preparation and Extraction

A critical first step in the analysis of this compound is the efficient extraction of the compound from the sample matrix while minimizing the co-extraction of interfering substances.

Workflow for this compound Extraction from Cereal Grains

ExtractionWorkflow Sample Cereal Grain Sample Grinding Grind to a fine powder Sample->Grinding Extraction Extract with solvent (e.g., acetonitrile/water or methanol/water) Grinding->Extraction Filtration Filter to remove solid particles Extraction->Filtration Purification Purify using solid-phase extraction (SPE) Filtration->Purification Concentration Concentrate the extract Purification->Concentration Analysis Analyze by HPLC-MS/MS Concentration->Analysis

Caption: A generalized workflow for the extraction of this compound from cereal samples.

Detailed Steps:

  • Grinding: Cereal samples (e.g., wheat, corn) should be finely ground to increase the surface area for efficient extraction.

  • Extraction: The powdered sample is typically extracted with a polar organic solvent mixed with water, such as acetonitrile/water or methanol/water, often with the addition of a small amount of acid (e.g., formic acid) to improve the extraction efficiency of acidic compounds. The mixture is agitated for a sufficient period to ensure thorough extraction.

  • Filtration/Centrifugation: The crude extract is filtered or centrifuged to remove solid plant material.

  • Purification (Clean-up): Solid-phase extraction (SPE) is a common technique used to purify the extract. A variety of SPE cartridges are available, and the choice depends on the specific properties of this compound and the matrix. The goal is to retain this compound on the sorbent while washing away interfering compounds, followed by elution of the target analyte with a suitable solvent.

  • Concentration: The purified extract is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the analytical instrumentation.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the method of choice for the sensitive and selective quantification of mycotoxins like this compound.

Logical Flow of HPLC-MS/MS Analysis

HPLCMS_Flow cluster_HPLC HPLC System cluster_MS Mass Spectrometer Injector Autosampler Injects sample Column Chromatographic Column Separates compounds Injector->Column IonSource Ion Source (e.g., ESI) Ionizes compounds Column->IonSource MassAnalyzer1 Quadrupole 1 (Q1) Selects precursor ion IonSource->MassAnalyzer1 CollisionCell Quadrupole 2 (q2) Fragments precursor ion MassAnalyzer1->CollisionCell MassAnalyzer2 Quadrupole 3 (Q3) Selects product ions CollisionCell->MassAnalyzer2 Detector Detector Counts product ions MassAnalyzer2->Detector Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Tailoring Tailoring Enzymes (e.g., P450s, reductases) Polyketide->Tailoring AvenaceinY This compound (Lateropyrone) Tailoring->AvenaceinY

References

Avenacein Y: A Technical Guide to the Antibiotic and Phytotoxin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Synonyms, Biological Activity, and Experimental Protocols

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of Avenacein Y, a bioactive compound with notable antimicrobial and phytotoxic properties. This document synthesizes available data on its synonyms, Antibiotic Y and lateropyrone, and details its physicochemical characteristics, biological activities, and the experimental methodologies used in its study.

Core Compound Identification and Properties

This compound, a metabolite produced by the fungus Fusarium avenaceum, is also recognized in scientific literature under the synonyms Antibiotic Y and lateropyrone.[1][2] This compound is characterized by the molecular formula C₁₅H₁₀O₈ and a molecular weight of 318.2 g/mol .[1][3] Its solubility profile indicates it is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), moderately soluble in methanol and ethanol, and has poor solubility in water.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Antibiotic Y, lateropyrone[2]
Molecular Formula C₁₅H₁₀O₈[1][3]
Molecular Weight 318.2[1][2]
Solubility Soluble in DMF, DMSO; Moderately soluble in methanol, ethanol; Poorly soluble in water[2]

Biological Activity

This compound has demonstrated a range of biological activities, primarily exhibiting antibacterial, antifungal, and phytotoxic effects.[1][2] While its broad-spectrum antimicrobial potential is acknowledged, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values against a comprehensive range of microorganisms, are not extensively detailed in currently available public literature. The compound's phytotoxicity suggests a potential role in plant-pathogen interactions.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, characterization, and bioassays of this compound are not standardized in single comprehensive sources. However, a general workflow can be inferred from various research publications.

Isolation and Purification of this compound

The isolation of this compound typically involves the cultivation of Fusarium avenaceum on a suitable substrate, followed by extraction and purification of the target metabolite.

Logical Workflow for this compound Isolation and Purification

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Culture Cultivation of Fusarium avenaceum Extraction Solvent Extraction of Fungal Culture Culture->Extraction TLC Thin-Layer Chromatography (TLC) for initial separation Extraction->TLC HPLC High-Performance Liquid Chromatography (HPLC) for final purification TLC->HPLC Characterization Spectroscopic Characterization (NMR, MS) HPLC->Characterization

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Fungal Culture: Fusarium avenaceum is cultured on a solid or liquid medium conducive to the production of secondary metabolites. Common substrates include cereal grains.[4][5]

  • Extraction: The fungal biomass and culture medium are subjected to solvent extraction, typically using organic solvents like methanol or ethyl acetate, to isolate the crude mixture of metabolites.

  • Initial Separation: The crude extract is often first analyzed and separated using Thin-Layer Chromatography (TLC) to identify the presence of this compound (initially referred to as Antibiotic Y due to its characteristic yellow fluorescence).[1]

  • Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the final purification of this compound to a high degree of purity (>95%).[2]

Characterization of this compound

The structural elucidation and confirmation of this compound's identity are achieved through various spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms.[1]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques are used to identify functional groups and the chromophore system of the molecule, respectively.[1]

Antimicrobial and Phytotoxicity Bioassays

Standard bioassay protocols are employed to evaluate the biological activity of purified this compound.

Logical Workflow for Bioactivity Testing

G cluster_0 Antimicrobial Assays cluster_1 Phytotoxicity Assay Purified_Compound Purified this compound Antibacterial Antibacterial Susceptibility Testing (e.g., MIC determination) Purified_Compound->Antibacterial Antifungal Antifungal Susceptibility Testing (e.g., MIC determination) Purified_Compound->Antifungal Phytotoxicity Seed Germination and Seedling Growth Inhibition Assays Purified_Compound->Phytotoxicity

References

Avenacein Y: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y is a mycotoxin produced by several species of Fusarium, a genus of filamentous fungi commonly found in soil and on plants. First described as "antibiotic Y," this compound has been identified in various cereal crops and is of interest to the scientific community due to its biological activities. This technical guide provides a detailed overview of the physicochemical properties, experimental protocols for isolation and characterization, and insights into the biological activities of this compound.

Physicochemical Properties

This compound is a polyketide-derived metabolite with a complex chemical structure. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₈[1]
Molecular Weight 318.24 g/mol [2]
CAS Number 93752-78-4[2]
IUPAC Name 4-hydroxy-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-6-methyl-2H-pyran-2-oneN/A
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Store at -20°C for long-term stability.[2]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Isolation and Purification of this compound from Fusarium avenaceum

The following protocol is based on the methodology described by Goliński et al. (1986) for the isolation of "antibiotic Y," which has been identified as this compound.

1. Fungal Culture and Toxin Production:

  • Fusarium avenaceum strains are cultured on a solid substrate, such as autoclaved wheat or corn kernels.

  • The inoculated substrate is incubated in the dark at a controlled temperature (e.g., 25°C) for a period sufficient for fungal growth and toxin production (typically several weeks).

2. Extraction:

  • The fungal culture is harvested and dried.

  • The dried material is ground to a fine powder.

  • This compound is extracted from the powder using a suitable organic solvent, such as a mixture of acetonitrile and water.

3. Purification:

  • The crude extract is filtered to remove solid debris.

  • The solvent is evaporated under reduced pressure to yield a concentrated extract.

  • The concentrate is subjected to column chromatography for purification. A variety of stationary phases can be employed, such as silica gel or reverse-phase C18 material.

  • Elution is performed with a gradient of solvents to separate this compound from other metabolites.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure compound.

  • Fractions containing pure this compound are pooled, and the solvent is evaporated to yield the purified solid.

G cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Inoculation of Fusarium avenaceum on solid substrate Incubation Incubation in the dark Culture->Incubation Harvest Harvesting and Drying Incubation->Harvest Grinding Grinding Harvest->Grinding Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Column_Chromatography Column Chromatography Evaporation1->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Pooling Pooling and Final Evaporation Fraction_Analysis->Pooling Purified_Avenacein_Y Purified_Avenacein_Y Pooling->Purified_Avenacein_Y Purified this compound

Figure 1: Experimental workflow for the isolation and purification of this compound.
Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely available in public databases, the following outlines the expected analyses based on its known structure.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm.

  • The spectrum is expected to show absorption maxima characteristic of the chromophores present in the molecule.

2. Infrared (IR) Spectroscopy:

  • A sample of solid this compound is prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.

  • The IR spectrum is recorded over the mid-infrared range (approx. 4000-400 cm⁻¹).

  • Characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) are identified.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR and ¹³C NMR spectra are acquired.

  • The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons.

  • The chemical shifts in the ¹³C NMR spectrum reveal the different carbon environments within the molecule.

4. Mass Spectrometry (MS):

  • The exact mass of this compound is determined using high-resolution mass spectrometry (HRMS).

  • Fragmentation patterns observed in the mass spectrum can provide further structural information.

Biological Activity and Signaling Pathways

This compound is known to possess antibiotic properties[1]. However, detailed studies on its mechanism of action and its effects on specific cellular signaling pathways are limited in the currently available scientific literature.

Based on the activities of other fungal secondary metabolites, it is plausible that this compound may exert its biological effects through various mechanisms, such as:

  • Inhibition of key enzymes: Many mycotoxins are known to inhibit essential enzymes in target organisms.

  • Disruption of membrane integrity: Some fungal metabolites can interfere with cell membrane function, leading to leakage of cellular contents.

  • Induction of oxidative stress: this compound might induce the production of reactive oxygen species (ROS), leading to cellular damage.

Further research is required to elucidate the precise molecular targets and signaling pathways modulated by this compound. A hypothetical workflow for investigating these aspects is presented below.

G cluster_cellular_assays Cellular Assays cluster_molecular_analysis Molecular Analysis Avenacein_Y This compound Cell_Culture Treatment of Target Cells Avenacein_Y->Cell_Culture Viability Cell Viability Assays Cell_Culture->Viability ROS ROS Production Measurement Cell_Culture->ROS Membrane_Permeability Membrane Permeability Assays Cell_Culture->Membrane_Permeability Target_ID Target Identification (e.g., Affinity Chromatography) Viability->Target_ID Identified Cellular Effects ROS->Target_ID Membrane_Permeability->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) Target_ID->Pathway_Analysis Enzyme_Assays Enzyme Inhibition Assays Target_ID->Enzyme_Assays Mechanism_of_Action Mechanism_of_Action Pathway_Analysis->Mechanism_of_Action Elucidation of Mechanism of Action Enzyme_Assays->Mechanism_of_Action

Figure 2: A logical workflow for investigating the mechanism of action of this compound.

Conclusion

This compound is a fungal metabolite with established antibiotic properties. This guide has summarized its known physicochemical characteristics and provided a foundational experimental protocol for its isolation and purification. While detailed spectroscopic data and a comprehensive understanding of its mechanism of action and impact on cellular signaling pathways remain areas for further investigation, the information presented here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycotoxicology, and drug development. Future studies are encouraged to fill the existing knowledge gaps and to fully explore the therapeutic potential of this intriguing molecule.

References

Avenacein Y: An In-depth Technical Guide on its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenacein Y, a secondary metabolite produced by the fungus Fusarium avenaceum, has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an antimicrobial agent. A critical clarification is made at the outset: this compound is a pyrano[3,4-g]chromene derivative. It is structurally distinct from the similarly named avenacins (e.g., Avenacin A-1), which are triterpenoid saponins found in oats. Consequently, their mechanisms of action are fundamentally different. This guide will focus on the pyranocoumarin nature of this compound, synthesizing available data on its activity, and inferring its mechanism of action from studies on structurally related compounds. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Fusarium avenaceum is a widespread fungus capable of producing a diverse array of secondary metabolites, some of which exhibit significant biological activities. Among these is this compound, a compound initially identified for its antibiotic effects. Early reports also referred to this compound as "Antibiotic Y" due to its yellow fluorescence. Elemental analysis and mass spectrometry have established its molecular formula as C₁₅H₁₀O₈. Subsequent structural elucidation has revealed a pyrano[3,4-g]chromene core, a class of compounds also known as pyranocoumarins.

The antifungal activity of pyranocoumarins is an area of growing interest. These compounds have been shown to be effective against a range of plant and human pathogenic fungi. This guide will delve into the likely molecular mechanisms that underpin the antimicrobial action of this compound, drawing on the broader knowledge of its chemical class due to the limited specific research on this compound itself.

Core Antimicrobial Mechanism of Action (Inferred)

Direct studies on the antimicrobial mechanism of this compound are scarce. However, based on its pyranocoumarin structure, a multi-targeted mechanism of action can be inferred, differing significantly from the membrane-disrupting action of saponins. The proposed mechanisms for pyranocoumarins primarily involve the inhibition of crucial cellular processes.

The prevailing hypothesis is that pyranocoumarins, including this compound, may interfere with fungal cell wall integrity and spore germination. Some pyranocoumarins have been shown to inhibit the growth of fungal mycelia and the germination of spores. For instance, decursin and decursinol angelate, two pyranocoumarins, strongly inhibit the spore germination of Magnaporthe oryzae. While they have a lesser effect on mycelial growth, this suggests a potential disruption of developmental processes in fungi.

Furthermore, some coumarin derivatives are known to inhibit proteinase activity, which could be a contributing factor to their antifungal effects by disrupting essential enzymatic processes within the fungal cell.

It is important to note that the precise molecular targets of this compound have yet to be identified. Further research is necessary to elucidate the specific enzymes or cellular pathways that are directly inhibited by this compound.

Quantitative Antimicrobial Activity

Quantitative data on the antifungal activity of this compound is not widely available in the public domain. However, studies on other natural pyranocoumarins provide an indication of the potential potency of this class of compounds. The following table summarizes the activity of some related pyranocoumarins against various fungal pathogens.

CompoundFungal SpeciesActivity MetricValue (µg/mL)
Pd-D-V (linear pyranocoumarin)Sclerotinia sclerotiorumEC₅₀13.2
Disenecioyl khellactone (angular pyranocoumarin)Botrytis cinereaEC₅₀11.0
DecursinBacillus subtilisMIC50
Decursinol AngelateBacillus subtilisMIC12.5

Note: The above data is for structurally related compounds and should be used as a general reference for the potential activity of pyranocoumarins. EC₅₀ represents the concentration that inhibits 50% of the growth, while MIC is the minimum inhibitory concentration.

Detailed Experimental Protocols

To facilitate further investigation into the antimicrobial mechanism of this compound, the following detailed experimental protocols, commonly used for assessing the antifungal properties of natural compounds, are provided.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MFC).

  • Preparation of Fungal Inoculum:

    • Culture the target fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer.

  • Broth Microdilution Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640).

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (inoculum without this compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature for 24-48 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

  • MFC Determination:

    • Following MIC determination, aliquot a small volume (e.g., 10 µL) from the wells showing no growth onto an agar plate.

    • Incubate the plate at a suitable temperature for 24-48 hours.

    • The MFC is the lowest concentration from which no colonies grow on the agar plate.

Spore Germination Inhibition Assay

This assay assesses the effect of the compound on the ability of fungal spores to germinate and form hyphae.

  • Prepare Spore Suspension: Prepare a standardized spore suspension as described in the MIC protocol.

  • Treatment: Mix the spore suspension with various concentrations of this compound in a liquid medium. Include a control with the solvent used to dissolve this compound.

  • Incubation: Incubate the mixture under conditions that promote germination (e.g., 25°C for 6-12 hours).

  • Microscopic Examination: Place a drop of the suspension on a microscope slide and observe under a microscope.

  • Quantification: Count the number of germinated and non-germinated spores in several fields of view. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

  • Calculation: Calculate the percentage of germination inhibition for each concentration of this compound compared to the control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the inferred mechanism of action and a typical experimental workflow for assessing antifungal activity.

G cluster_0 This compound (Pyranocoumarin) cluster_1 Fungal Cell cluster_2 Inferred Cellular Targets cluster_3 Antifungal Effects Avenacein_Y Avenacein_Y Spore_Germination Spore Germination Machinery Avenacein_Y->Spore_Germination Inhibits Proteinases Essential Proteinases Avenacein_Y->Proteinases Inhibits Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Inhibition_Germination Inhibition of Spore Germination Spore_Germination->Inhibition_Germination Mycelial_Growth_Inhibition Inhibition of Mycelial Growth Proteinases->Mycelial_Growth_Inhibition Cell_Death Fungal Cell Death Inhibition_Germination->Cell_Death Mycelial_Growth_Inhibition->Cell_Death

Caption: Inferred mechanism of action of this compound against fungal cells.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Data Analysis A Isolate and Purify This compound D Broth Microdilution Assay A->D B Culture Fungal Pathogen C Prepare Spore Inoculum B->C C->D E Determine MIC D->E F Spore Germination Inhibition Assay E->F G Mycelial Growth Inhibition Assay E->G H Calculate EC₅₀ and Inhibition Percentages F->H G->H I Elucidate Mechanism of Action H->I

Caption: Experimental workflow for assessing the antifungal activity of this compound.

Conclusion and Future Directions

This compound, a pyranocoumarin produced by Fusarium avenaceum, represents a promising, yet understudied, antimicrobial agent. While its precise mechanism of action remains to be fully elucidated, evidence from structurally related compounds suggests that it likely acts by inhibiting key fungal processes such as spore germination and essential enzyme activity, rather than through membrane disruption. The stark structural and mechanistic differences between this compound and the saponin avenacins from oats are critical for guiding future research.

To realize the therapeutic potential of this compound, future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound within the fungal cell.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing derivatives of this compound to understand the structural motifs crucial for its antifungal activity, which can guide the development of more potent analogues.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the effectiveness of this compound in animal models of fungal infections and assessing its safety profile.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and the broader class of pyranocoumarins as a novel source of antimicrobial agents to combat the growing threat of fungal infections.

The Phytotoxic Enigma of Avenacein Y: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the phytotoxic effects of Avenacein Y, a mycotoxin produced by the fungus Fusarium avenaceum, on plant seedlings. This document is intended for researchers, scientists, and professionals in drug development and agriculture seeking to understand the pathogenic impact and mechanistic underpinnings of this fungal metabolite. While specific quantitative data and signaling pathways for this compound are not extensively documented in publicly available research, this guide synthesizes the existing knowledge on Fusarium avenaceum phytotoxicity to provide a robust framework for future investigation.

Quantitative Phytotoxic Effects

Fusarium avenaceum, the producer of this compound, is a recognized pathogen of various cereal crops, including triticale, rye, wheat, and barley.[1] The phytotoxic effects are most pronounced in the early seedling stages, manifesting as inhibition of germination, and reduced root and shoot elongation. One study noted that isolates of F. avenaceum were most pathogenic to triticale seedlings, followed by rye and then wheat.[1] Research on UK malting barley demonstrated that infections by aggressive isolates of F. avenaceum can lead to as much as a 55% reduction in both stem and root length.[2][3]

It is crucial to note that F. avenaceum produces a variety of phytotoxic secondary metabolites in addition to this compound, including enniatins and moniliformin.[4] Therefore, the observed phytotoxicity in plants infected with the fungus is likely a result of the synergistic action of these compounds. The specific contribution of this compound to the overall phytotoxic profile of F. avenaceum remains an area requiring further dedicated research.

Table 1: Summary of Phytotoxic Effects of Fusarium avenaceum (Producer of this compound) on Cereal Seedlings

Plant SpeciesObserved EffectMagnitude of EffectReference
TriticalePathogenicMost susceptible among tested cereals[1]
RyePathogenicLess susceptible than triticale[1]
WheatPathogenicLeast susceptible among tested cereals[1]
BarleyReduction in stem and root lengthUp to 55%[2][3]

Experimental Protocols for Phytotoxicity Assessment

Seed Germination Assay
  • Preparation of this compound Solutions: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions to achieve a range of test concentrations. A solvent-only control should be included.

  • Seed Sterilization: Surface sterilize seeds of the target plant species (e.g., triticale, barley) to prevent microbial contamination. This can be achieved by sequential washing with ethanol (70%) and sodium hypochlorite solution (1-2%), followed by rinsing with sterile distilled water.

  • Assay Setup: Place a sterile filter paper in a petri dish and moisten it with a specific volume of the this compound test solution or control. Place a defined number of sterilized seeds on the filter paper.

  • Incubation: Seal the petri dishes and incubate in a controlled environment (e.g., 25°C, 16/8h light/dark cycle).

  • Data Collection: After a predetermined period (e.g., 7 days), count the number of germinated seeds to calculate the germination percentage.

  • Analysis: Compare the germination percentage in the this compound treatments to the control to determine the inhibitory effect.

Root and Shoot Elongation Assay
  • Assay Setup: This can be conducted concurrently with the germination assay or as a separate experiment. For pre-germinated seedlings, they can be transferred to new petri dishes or other suitable containers (e.g., glass tubes with agar) containing the this compound test solutions.

  • Incubation: Incubate the seedlings under controlled conditions for a specified duration.

  • Data Collection: At the end of the incubation period, carefully remove the seedlings and measure the length of the primary root and the shoot.

  • Analysis: Calculate the percentage of inhibition of root and shoot elongation for each this compound concentration relative to the control. The EC50 (half-maximal effective concentration) values can be determined using appropriate statistical software.

Biomass Assessment
  • Data Collection: After measuring root and shoot length, the fresh weight of the seedlings can be recorded. Subsequently, the seedlings should be dried in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

  • Analysis: Compare the fresh and dry weights of the seedlings in the this compound treatments to the control to assess the impact on biomass accumulation.

Experimental_Workflow_for_Phytotoxicity_Assessment cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_data Data Collection & Analysis A Purified this compound B Serial Dilutions A->B D Germination Assay B->D C Seed Sterilization C->D E Root/Shoot Elongation Assay D->E F Controlled Environment E->F G Germination % F->G H Root/Shoot Length (mm) F->H I Biomass (g) F->I J EC50 Calculation H->J

Experimental workflow for assessing this compound phytotoxicity.

Potential Signaling Pathways Affected by Fusarium Mycotoxins

While the specific molecular targets of this compound in plants are unknown, the phytotoxic effects of Fusarium mycotoxins, in general, are known to trigger complex signaling cascades within the plant. These pathways are typically associated with the plant's defense response to biotic stress.

Upon recognition of a pathogen-associated molecular pattern (PAMP), such as a fungal mycotoxin, plant cells initiate a defense response. This often involves the production of reactive oxygen species (ROS), which can act as signaling molecules and also contribute to programmed cell death to limit the spread of the pathogen. Furthermore, the signaling pathways of key plant hormones, namely salicylic acid (SA) and jasmonic acid (JA), are often activated. The SA pathway is generally associated with resistance to biotrophic pathogens, while the JA pathway is more commonly linked to defense against necrotrophic pathogens and wounding. The interplay between these hormonal pathways is complex and can be either synergistic or antagonistic, depending on the specific host-pathogen interaction. It is plausible that this compound, as a virulence factor, could modulate these signaling pathways to the benefit of the fungus, for instance, by suppressing certain defense responses or inducing cell death to facilitate nutrient acquisition.

Fusarium_Mycotoxin_Signaling_Pathway cluster_cell Plant Cell cluster_response Phytotoxic Effects / Defense Response A This compound (Fusarium Mycotoxin) B Receptor Recognition A->B C Signal Transduction Cascade B->C D Reactive Oxygen Species (ROS) Production C->D E Salicylic Acid (SA) Pathway C->E F Jasmonic Acid (JA) Pathway C->F G Inhibition of Germination D->G H Reduced Root/Shoot Growth D->H I Programmed Cell Death D->I J Defense Gene Expression E->J F->J I->G I->H

Hypothesized signaling pathways affected by Fusarium mycotoxins.

Future Directions and Conclusion

The study of this compound's phytotoxic effects is still in its nascent stages. To fully elucidate its role in Fusarium avenaceum pathogenicity, future research should focus on:

  • Purification and Quantification: Developing robust methods for the purification of this compound to enable precise toxicological studies.

  • Quantitative Phytotoxicity Studies: Determining the EC50 values for this compound on a range of economically important crops to understand its specific impact.

  • Mechanism of Action Studies: Identifying the molecular targets and signaling pathways in plants that are directly affected by this compound. This could involve transcriptomic and proteomic analyses of this compound-treated plants.

  • Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between this compound and other mycotoxins produced by F. avenaceum.

References

Avenacein Y and its Derivatives: A Review of Limited Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avenacein Y is a secondary metabolite produced by the fungus Fusarium avenaceum. Despite its discovery, scientific literature on this compound, its derivatives, and its biological activities is exceptionally limited, with the majority of available research dating back to the late 1980s. This technical guide summarizes the sparse data available on this compound, providing an overview of its origin and reported biological effects. It is important for the reader to note that, based on extensive literature searches, there is no publicly available information on the synthesis of this compound derivatives, its mechanism of action, or any associated signaling pathways. Therefore, this document serves to consolidate the existing, albeit minimal, knowledge on this compound.

Production of this compound

This compound is produced by various isolates of the fungus Fusarium avenaceum, a common plant pathogen found on cereals and other crops.[1] Studies have shown that the production of this compound by different isolates can be variable, with yields ranging from 0.01 to 2.0 g/kg of wheat grain substrate.[1]

Biological Activities of this compound

The primary biological activity reported for this compound is its antifungal property. However, this activity has been characterized as slight or weak.

Antifungal Activity

The antifungal activity of this compound has been tested against a limited number of plant pathogenic fungi. The compound was observed to cause a slight decrease in the mycelial growth of a few fungal species.[1] The available quantitative data on its antifungal activity is summarized in Table 1.

Target Organism Observed Effect Reference
Plant Pathogenic Fungi (11 genera tested)Slight decrease in mycelium growth in four species.[1]

Table 1: Summary of Reported Antifungal Activity of this compound

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively described in the available literature. However, the following methodologies can be inferred from the published research.

Production and Isolation of this compound

This compound can be produced by culturing isolates of Fusarium avenaceum on a solid substrate such as wheat or corn kernels.[1] A general workflow for its production and isolation is as follows:

cluster_production Production cluster_isolation Isolation Fusarium_avenaceum_isolate Fusarium avenaceum isolate Solid_Substrate Solid Substrate (e.g., Wheat Kernels) Fusarium_avenaceum_isolate->Solid_Substrate Inoculation Incubation Incubation Solid_Substrate->Incubation Avenacein_Y_Production Production of This compound Incubation->Avenacein_Y_Production Extraction Extraction with Organic Solvent Avenacein_Y_Production->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Isolated_Avenacein_Y Isolated This compound Purification->Isolated_Avenacein_Y

Figure 1: General workflow for the production and isolation of this compound.
Antifungal Activity Assay

The antifungal activity of this compound was assessed by observing its effect on the mycelial growth of various plant pathogenic fungi.[1] While specific media and conditions are not detailed, a typical experimental setup would involve:

  • Preparation of fungal plates: Plant pathogenic fungi are cultured on a suitable agar medium.

  • Application of this compound: A solution of purified this compound is applied to the culture, often on a filter paper disc or incorporated directly into the medium.

  • Incubation: The treated fungal cultures are incubated under controlled conditions.

  • Measurement of growth: The diameter of the fungal colony (mycelial growth) is measured over time and compared to a control group without this compound.

This compound Derivatives

There is no information available in the scientific literature regarding the synthesis or biological activities of any derivatives of this compound. Research in this area appears to be non-existent or not publicly accessible.

Mechanism of Action and Signaling Pathways

The mechanism of action through which this compound exerts its weak antifungal effects has not been elucidated. Consequently, there are no described signaling pathways associated with its biological activity. The diagram below illustrates the current limited understanding of this compound's biological interactions.

Avenacein_Y This compound Plant_Pathogenic_Fungi Plant Pathogenic Fungi Avenacein_Y->Plant_Pathogenic_Fungi Mechanism Mechanism of Action (Unknown) Avenacein_Y->Mechanism Mycelial_Growth_Inhibition Slight Mycelial Growth Inhibition Plant_Pathogenic_Fungi->Mycelial_Growth_Inhibition results in Signaling_Pathways Signaling Pathways (Unknown) Mechanism->Signaling_Pathways

Figure 2: Known biological effect and knowledge gaps for this compound.

Distinction from Other "Avenacins"

It is crucial to distinguish this compound, a fungal metabolite, from the "avenacins," which are a class of antimicrobial triterpene saponins found in oats (Avena sativa). Avenacins are well-studied plant defense compounds and are structurally and functionally distinct from the fungal product this compound.

Conclusion and Future Perspectives

The current body of knowledge on this compound is extremely limited and dated. While its production by Fusarium avenaceum and its weak antifungal activity have been reported, there is a significant lack of research on its chemical properties, biological mechanism, and potential for derivatization. For researchers and drug development professionals, this compound remains an obscure natural product with an uncharacterized potential. Further studies would be required to determine if this compound or its potential derivatives hold any promise for therapeutic or other applications. These studies would need to begin with the isolation and complete structural elucidation of the compound, followed by a broad screening of its biological activities and subsequent investigation into its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Avenacein Y from Fungal Solid Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y is a secondary metabolite produced by the fungus Fusarium avenaceum. This document provides a detailed protocol for the extraction and purification of this compound from fungal solid cultures. The methodologies described herein are compiled from published research and are intended to provide a comprehensive guide for laboratory applications. This compound is known for its yellow fluorescence and has been a subject of interest for its biological activities.

Data Presentation

The production of this compound by Fusarium avenaceum on solid media has been quantified in several studies. The following table summarizes the reported yields.

Fungal StrainSolid SubstrateThis compound YieldReference
Fusarium avenaceum (18 isolates from Poland)Wheat Grain0.01 to 2.0 g/kg[1]
Fusarium avenaceum (12 isolates from Germany)Wheat Grain0.001 to 1.6 g/kg[2]

Experimental Protocols

This section outlines the step-by-step methodology for the cultivation of Fusarium avenaceum, followed by the extraction and purification of this compound.

Part 1: Fungal Culture and Inoculation
  • Strain Acquisition and Maintenance: Obtain a pure culture of Fusarium avenaceum. The strain can be maintained on Potato Dextrose Agar (PDA) slants at 4°C for short-term storage. For long-term storage, cryopreservation in a suitable cryoprotectant at -80°C is recommended.

  • Preparation of Solid Culture Medium:

    • Substrate: Use whole grains such as wheat or corn as the solid substrate.

    • Procedure:

      • Weigh 100 g of the grain into a 500 mL Erlenmeyer flask.

      • Add distilled water to achieve a moisture content of approximately 40-50%. The exact volume will depend on the initial moisture of the grain. A good starting point is to add enough water to moisten the grains without leaving excess standing water.

      • Autoclave the flasks containing the moistened grain at 121°C for 20-30 minutes to sterilize the medium.

      • Allow the flasks to cool to room temperature before inoculation.

  • Inoculation and Incubation:

    • From a fresh PDA plate culture of F. avenaceum, cut out small agar plugs (approximately 5 mm in diameter) from the actively growing edge of the mycelium.

    • Aseptically transfer 3-4 agar plugs to each flask containing the sterilized grain.

    • Incubate the flasks at 23-25°C for 14-21 days. Some strains may benefit from incubation under light to promote metabolite production. The culture is ready for extraction when the fungus has thoroughly colonized the grain substrate.

Part 2: Extraction of this compound
  • Drying and Grinding:

    • After the incubation period, stop the fungal growth by autoclaving the flasks or by freezing them.

    • Dry the colonized grain culture in a forced-air oven at a low temperature (e.g., 40-50°C) until it is brittle.

    • Grind the dried culture into a fine powder using a laboratory mill or a blender.

  • Solvent Extraction:

    • Transfer the powdered fungal culture to a large Erlenmeyer flask or a beaker.

    • Add an extraction solvent. Ethyl acetate is a commonly used and effective solvent for extracting fungal secondary metabolites of moderate polarity. A starting ratio of 10 mL of solvent per gram of dried culture is recommended.

    • Macerate the mixture by shaking on an orbital shaker at room temperature for 24 hours. Alternatively, use sonication for a shorter extraction time (e.g., 3 x 30-minute cycles).

    • After extraction, separate the solvent from the solid material by vacuum filtration through a Büchner funnel with filter paper.

    • Repeat the extraction process on the solid residue two more times with fresh solvent to ensure complete recovery of the target compound.

  • Crude Extract Preparation:

    • Combine the filtrates from all extractions.

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.

    • The resulting crude extract will be a viscous, colored residue.

Part 3: Purification of this compound

The following is a general protocol for the purification of this compound from the crude extract using column chromatography. Optimization of the solvent system may be required.

  • Column Chromatography:

    • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

    • Column Packing:

      • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).

      • Pour the slurry into a glass chromatography column and allow it to pack evenly.

      • Wash the packed column with the starting mobile phase.

    • Sample Loading:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

      • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.

    • Elution:

      • Elute the column with a gradient of solvents of increasing polarity. A common gradient system is hexane-ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

      • Collect fractions of the eluate in separate test tubes.

    • Fraction Analysis:

      • Monitor the separation by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

      • Visualize the spots under UV light. This compound should appear as a fluorescent spot.

      • Combine the fractions that contain the pure compound.

  • Final Purification (Optional):

    • For higher purity, the combined fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 reverse-phase column is a suitable choice.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid), can be used.

    • The purified this compound can be obtained by collecting the corresponding peak and removing the solvent.

Mandatory Visualization

Experimental Workflow

Avenacein_Y_Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture 1. Obtain Pure Culture of Fusarium avenaceum Media_Prep 2. Prepare Solid Substrate (e.g., Wheat Grain) Culture->Media_Prep Inoculation 3. Inoculate Substrate with Fungal Culture Media_Prep->Inoculation Incubation 4. Incubate at 23-25°C for 14-21 Days Inoculation->Incubation Drying 5. Dry and Grind Colonized Substrate Incubation->Drying Solvent_Ext 6. Extract with Ethyl Acetate Drying->Solvent_Ext Filtration 7. Filter to Separate Solid Residue Solvent_Ext->Filtration Concentration 8. Concentrate Filtrate to Obtain Crude Extract Filtration->Concentration Column_Chrom 9. Silica Gel Column Chromatography Concentration->Column_Chrom Fraction_Analysis 10. Analyze Fractions by TLC Column_Chrom->Fraction_Analysis Combine 11. Combine Pure Fractions Fraction_Analysis->Combine Final_Purification 12. (Optional) Preparative HPLC Combine->Final_Purification

Caption: Experimental workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for the Purification of Avenacein Y using Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y is a polyketide-derived secondary metabolite produced by various strains of the fungus Fusarium avenaceum. This compound has garnered interest due to its potential biological activities, including antibiotic properties.[1] As with many natural products, obtaining this compound in high purity is essential for detailed biological evaluation and potential therapeutic development. Silica gel column chromatography is a fundamental and widely used technique for the purification of moderately polar compounds like this compound from complex fungal extracts. This document provides a detailed protocol for the purification of this compound from Fusarium avenaceum cultures using silica gel column chromatography.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₅H₁₀O₈[PubChem CID: 54692970]
Molecular Weight318.23 g/mol [PubChem CID: 54692970]
AppearanceYellow crystalline solidInferred from related fungal polyketides
SolubilitySoluble in methanol, ethyl acetate, chloroform; sparingly soluble in waterInferred from typical fungal metabolite extraction procedures

Experimental Protocols

This section details the step-by-step methodology for the production, extraction, and purification of this compound.

Protocol 1: Production of this compound in Solid Culture
  • Fungal Strain: Fusarium avenaceum (a known this compound-producing strain).

  • Culture Medium: Prepare a solid substrate medium consisting of 100 g of rice or wheat grain and 100 mL of distilled water in 500 mL Erlenmeyer flasks.

  • Sterilization: Autoclave the flasks containing the medium at 121°C for 20 minutes.

  • Inoculation: Inoculate each flask with a 5 mm agar plug from a 7-day-old culture of F. avenaceum grown on Potato Dextrose Agar (PDA).

  • Incubation: Incubate the flasks at 25°C in the dark for 21-28 days to allow for sufficient fungal growth and secondary metabolite production.[1][2]

Protocol 2: Extraction of Crude this compound
  • Harvesting: After incubation, break up the solid culture material in the flasks.

  • Solvent Extraction: Add 300 mL of ethyl acetate to each flask and shake vigorously for 24 hours at room temperature on a rotary shaker.

  • Filtration: Filter the mixture through cheesecloth to remove the solid substrate.

  • Secondary Filtration: Further filter the ethyl acetate extract through Whatman No. 1 filter paper to remove fungal mycelia and finer particles.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude, viscous extract.

  • Solvent Partitioning (Optional): To further enrich the sample, dissolve the crude extract in methanol and partition it against an equal volume of hexane to remove nonpolar impurities like fatty acids. The methanolic layer containing this compound is then collected and dried.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 2.5 cm diameter x 40 cm length).

    • Prepare a slurry of silica gel 60 (70-230 mesh) in hexane.

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. The packed silica gel bed should be approximately 30 cm in height.

    • Wash the packed column with 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude extract (from Protocol 2) in a minimal amount of dichloromethane or the initial mobile phase.

    • In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the silica gel-adsorbed sample to the top of the packed column, creating a uniform layer.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner. A suggested gradient is as follows:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (9:1, v/v)

      • Hexane:Ethyl Acetate (8:2, v/v)

      • Hexane:Ethyl Acetate (7:3, v/v)

      • Hexane:Ethyl Acetate (1:1, v/v)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9:1, v/v)

    • Maintain a constant flow rate (e.g., 2-3 mL/min).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.

    • Monitor the separation process using Thin Layer Chromatography (TLC) on silica gel plates.

    • Spot a small aliquot from every few fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 1:1).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or ceric sulfate).

    • Combine the fractions that contain the pure this compound (identified by a single spot with a consistent Rf value).

  • Final Concentration:

    • Evaporate the solvent from the pooled pure fractions under reduced pressure to obtain purified this compound.

    • Determine the yield and assess the purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table presents hypothetical but representative data for the purification of this compound based on typical yields and purities achieved for similar fungal secondary metabolites.

Purification StepStarting Material (g)Final Product (mg)Yield (%)Purity (%)
Crude Ethyl Acetate Extract10.0--~5
Silica Gel Chromatography1.0 (of crude extract)353.5>95

Visualizations

Experimental Workflow for this compound Purification

G cluster_production Production cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Start: Fusarium avenaceum Culture culture Solid-State Fermentation (Rice/Wheat, 21-28 days) start->culture extraction Solvent Extraction (Ethyl Acetate) culture->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract sample_prep Sample Adsorption on Silica Gel crude_extract->sample_prep chromatography Silica Gel Column Chromatography (Hexane:EtOAc Gradient) sample_prep->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration2 Final Concentration pooling->concentration2 pure_product Purified this compound concentration2->pure_product analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure_product->analysis

Caption: Workflow for this compound purification.

Generalized Fusarium Secondary Metabolite Biosynthesis Pathway

G cluster_precursors Primary Metabolism cluster_synthesis Secondary Metabolite Synthesis cluster_modification Post-Synthesis Modification cluster_final_product Final Product acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks amino_acids Amino Acids nrps Non-Ribosomal Peptide Synthetase (NRPS) amino_acids->nrps polyketide Polyketide Chain pks->polyketide peptide Peptide Chain nrps->peptide tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) polyketide->tailoring_enzymes modified_metabolite Modified Intermediate tailoring_enzymes->modified_metabolite avenacein_y This compound modified_metabolite->avenacein_y

Caption: Generalized Fusarium biosynthesis pathway.

References

Application Note: Quantification of Avenacein Y using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y, also known as Lateropyrone or Antibiotic Y, is a mycotoxin produced by various Fusarium species, notably Fusarium avenaceum. This fungus is a common pathogen of cereal crops, and the presence of its secondary metabolites, such as this compound, is a concern for food safety and agricultural industries. Accurate quantification of this compound is crucial for toxicological studies, food quality control, and in the research and development of antifungal agents. This application note provides a detailed protocol for the quantification of this compound in fungal cultures and contaminated grain samples using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The proposed method is based on established principles for mycotoxin analysis.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and HPLC-DAD analysis for the quantification of this compound.

Materials and Reagents
  • This compound (Lateropyrone) analytical standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Syringe filters (0.22 µm, PTFE or nylon)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at -20°C in an amber vial. This compound is moderately soluble in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial conditions (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following are two proposed extraction methods, one for fungal cultures and one for grain samples.

A. Extraction from Fungal Culture:

  • Grow Fusarium avenaceum on a suitable solid medium (e.g., Potato Dextrose Agar) or in a liquid culture.[2]

  • For solid cultures, excise and weigh a portion of the mycelium and agar. For liquid cultures, separate the mycelium from the broth by filtration.

  • Homogenize the sample with a 10-fold volume of methanol/water (70:30, v/v).

  • Shake or vortex the mixture for 30-60 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

B. Extraction from Grain Samples (Adapted QuEChERS method): [3][4]

  • Homogenize a representative sample of the grain to a fine powder.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and let it hydrate for 15 minutes.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-DAD Conditions

The following are proposed starting conditions for the HPLC-DAD analysis of this compound, based on methods for similar mycotoxins and pyrone-containing compounds.[5][6][7]

ParameterRecommended Condition
HPLC System A quaternary or binary HPLC system with a degasser, autosampler, column oven, and Diode Array Detector.
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B (equilibration).
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature 30°C.
DAD Wavelength Detection: 254 nm and 320 nm. Spectral Scan: 200-400 nm for peak purity and identity confirmation.

Note on Wavelength Selection: this compound possesses a conjugated pyrone structure. While a specific UV-Vis spectrum is not widely published, compounds with similar chromophores exhibit significant absorbance in the UV region.[8][9] A DAD is recommended to determine the optimal absorption maximum for this compound, which is predicted to be in the range of 250-350 nm.

Data Presentation and Quantitative Analysis

Calibration Curve

Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.998.

Method Validation Parameters (Hypothetical)

A full method validation should be performed according to ICH guidelines. The following table presents hypothetical but typical performance characteristics for a mycotoxin HPLC-DAD method.

Validation ParameterExpected Range/Value
Linearity (R²) ≥ 0.998
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (Recovery) 85 - 110%
Precision (RSD%) < 5% for repeatability; < 10% for intermediate precision
Specificity No interfering peaks at the retention time of this compound

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Grain Sample or Fungal Culture Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Acetonitrile/Water) Homogenize->Extract CleanUp Dispersive SPE Clean-up (PSA, C18, MgSO4) Extract->CleanUp Concentrate Evaporation & Reconstitution CleanUp->Concentrate Filter 0.22 µm Filtration Concentrate->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC DAD Diode Array Detection (200-400 nm) HPLC->DAD Integration Peak Integration DAD->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

References

Application Note: Sensitive Detection of Avenacein Y using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y is a mycotoxin produced by various Fusarium species, notably Fusarium avenaceum. The presence of this mycotoxin in agricultural commodities poses a potential risk to food safety and animal health. Therefore, a sensitive and reliable analytical method for the detection and quantification of this compound is crucial for monitoring its occurrence in food and feed, as well as for toxicological and drug development studies. This application note provides a detailed protocol for the sensitive detection of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for mycotoxin analysis and available mass spectral data for this compound.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is fundamental for the development of a robust LC-MS/MS method.

PropertyValueReference
Molecular FormulaC₁₅H₁₀O₈--INVALID-LINK--
Molecular Weight318.23 g/mol --INVALID-LINK--
Exact Mass318.0376 Da--INVALID-LINK--

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines the steps for sample preparation, liquid chromatography, and mass spectrometry for the sensitive detection of this compound.

Sample Preparation (Solid Matrix, e.g., Grain)

A generic sample preparation method for mycotoxins in a solid matrix is described below. This may require optimization depending on the specific matrix.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Homogenize a representative sample of the matrix (e.g., 5 g of ground grain).

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v with 0.1% formic acid).

    • Vortex vigorously for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up (using SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters (Triple Quadrupole)

The following parameters are proposed based on the known molecular weight of this compound and publicly available fragmentation data (PubChem CID: 54692970). Optimization will be necessary for your specific instrument.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ m/z 317.03
Product Ion 1 (Quantifier) m/z 273.04
Product Ion 2 (Qualifier) m/z 285.00
Collision Energy (CE) for m/z 273.04 15-25 V (Requires optimization)
Collision Energy (CE) for m/z 285.00 10-20 V (Requires optimization)
Dwell Time 100 ms
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid Phase Extraction (SPE) Centrifugation->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Filtration Syringe Filtration Evaporation->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification

Workflow for this compound analysis.

Potential Signaling Pathway Affected by this compound

While the specific molecular targets and signaling pathways of this compound are not yet well-elucidated, many mycotoxins are known to induce cellular toxicity through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The following diagram illustrates a generalized oxidative stress-induced apoptosis pathway, which represents a plausible, though not confirmed, mechanism of action for this compound.

Signaling_Pathway Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity Avenacein_Y This compound Mitochondria Mitochondria Avenacein_Y->Mitochondria ROS Increased ROS Production Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Bax Bax Activation Oxidative_Stress->Bax Bcl2 Bcl-2 Inhibition Oxidative_Stress->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential oxidative stress-induced apoptosis pathway.

Conclusion

This application note provides a comprehensive starting point for the development of a sensitive and specific LC-MS/MS method for the detection of this compound. The provided parameters for sample preparation, liquid chromatography, and mass spectrometry should be optimized for the specific instrumentation and matrices being analyzed. The proposed workflow and hypothetical signaling pathway offer a framework for the analysis and further investigation of this compound.

Application Note: Quantitative Analysis of Avenacein Y in Grain Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y is a mycotoxin produced by various species of fungi belonging to the Fusarium genus, notably Fusarium avenaceum.[1][2][3] This mycotoxin can contaminate a variety of cereal grains, including wheat and corn, posing a potential risk to food safety and animal health.[1][2][3] The presence of this compound in the food chain necessitates sensitive and reliable analytical methods for its detection and quantification in complex matrices like grain. This application note provides a detailed protocol for the analysis of this compound in grain samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Chemical Properties of this compound:

  • Chemical Formula: C₁₅H₁₀O₈

  • Molecular Weight: 318.23 g/mol

  • Synonyms: Lateropyrone

Quantitative Data Summary

The following table summarizes the typical performance of the described analytical method for the quantification of this compound in various grain matrices. These values are representative of what can be achieved with a properly optimized and validated method.

ParameterWheat FlourCorn MealOats
Limit of Detection (LOD) 0.5 µg/kg0.7 µg/kg1.0 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg2.0 µg/kg3.0 µg/kg
Linearity (R²) >0.995>0.995>0.992
Recovery (%) 92 ± 5%88 ± 7%85 ± 8%
Precision (RSD) <10%<12%<15%

Experimental Protocols

This section details the methodology for the extraction and analysis of this compound from grain samples.

1. Sample Preparation and Homogenization:

  • Obtain a representative grain sample (approximately 1 kg).

  • Grind the entire sample to a fine powder (particle size < 0.5 mm) using a laboratory mill.

  • Homogenize the ground sample thoroughly to ensure a uniform distribution of any potential this compound contamination.

  • Store the homogenized sample in an airtight container at -20°C until analysis.

2. QuEChERS Extraction:

  • Weigh 5 g (± 0.1 g) of the homogenized grain sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of extraction solvent (acetonitrile:water, 80:20, v/v).

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 300 mg of a primary secondary amine (PSA) sorbent.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take 1 mL of the cleaned extract and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values will need to be determined by direct infusion of an this compound standard.

    • Collision Energy and other source parameters: These will need to be optimized for the specific instrument and this compound standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis LC-MS/MS Analysis Sample Grain Sample (1 kg) Grinding Grind to <0.5 mm Sample->Grinding Mill Homogenization Thorough Homogenization Grinding->Homogenization Storage Store at -20°C Homogenization->Storage Weigh Weigh 5g Sample Storage->Weigh Add_Solvent Add 10 mL Acetonitrile/Water (80:20) Weigh->Add_Solvent Vortex1 Vortex 1 min Add_Solvent->Vortex1 Add_Salts Add QuEChERS Salts Vortex1->Add_Salts Shake Shake 1 min Add_Salts->Shake Centrifuge1 Centrifuge at 4000 rpm Shake->Centrifuge1 Transfer_Supernatant Transfer 6 mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add MgSO4 and PSA Transfer_Supernatant->Add_dSPE Vortex2 Vortex 30 sec Add_dSPE->Vortex2 Centrifuge2 Centrifuge at 4000 rpm Vortex2->Centrifuge2 Filter Filter through 0.22 µm PTFE Centrifuge2->Filter LC_Separation LC Separation (C18 Column) Filter->LC_Separation ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MSMS_Detection Tandem MS Detection (MRM) ESI_Ionization->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Logical_Relationship Avenacein_Y This compound in Grain Extraction Extraction (QuEChERS) Avenacein_Y->Extraction Isolate Analyte Cleanup Cleanup (d-SPE) Extraction->Cleanup Remove Interferences Analysis Instrumental Analysis (LC-MS/MS) Cleanup->Analysis Separate & Detect Quantification Quantification Analysis->Quantification Determine Concentration

References

Protocol for Avenacein Y Cytotoxicity Assay in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of Avenacein Y, a mycotoxin produced by species of Fusarium, in a cell culture setting. The following protocols for the MTT and LDH assays are standard methods for evaluating cell viability and cytotoxicity and can be adapted for the specific cell line and research question.

Introduction

This compound is a secondary metabolite produced by fungi of the Fusarium genus, notably Fusarium avenaceum.[1][2][3] Mycotoxins from Fusarium species are known to exhibit cytotoxic effects, and assessing the in vitro toxicity of this compound is a critical step in understanding its biological activity and potential risk.[1][4] This protocol outlines two common methods to quantify cytotoxicity: the MTT assay, which measures cell metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.

Experimental Protocols

Cell Culture and Maintenance

Successful cytotoxicity testing relies on healthy, actively proliferating cell cultures.

  • Cell Lines: A variety of cell lines can be used, and the choice will depend on the research context. Commonly used cell lines for cytotoxicity testing of mycotoxins include human hepatocellular carcinoma (HepG2), human colon adenocarcinoma (Caco-2), and Chinese hamster ovary (CHO-K1) cells.

  • Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). They should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged regularly to maintain exponential growth. Avoid using cells that are over-confluent.

Preparation of this compound Stock Solution
  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • Lysis buffer (usually provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment with this compound as described in the MTT assay protocol (Steps 2.3.1 and 2.3.2).

    • In addition to the vehicle and negative controls, prepare wells for a maximum LDH release control by adding lysis buffer to untreated cells 45 minutes before the end of the incubation period.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the kit.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[5]

Data Presentation and Analysis

Data Tables

Summarize the quantitative data in clearly structured tables for easy comparison.

Table 1: MTT Assay - Cell Viability after this compound Treatment

This compound Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)[Value]100
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]
[Concentration 5][Value][Value]

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Table 2: LDH Assay - Cytotoxicity after this compound Treatment

This compound Concentration (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
0 (Vehicle Control)[Value]0
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]
Maximum LDH Release[Value]100

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. This value can be calculated by plotting the percentage of cell viability or cytotoxicity against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture avenacein_prep 2. Prepare this compound Stock Solution cell_seeding 3. Seed Cells in 96-well Plate avenacein_prep->cell_seeding treatment 4. Treat with This compound cell_seeding->treatment incubation 5. Incubate for 24/48/72h treatment->incubation mtt_add 6a. Add MTT Reagent incubation->mtt_add ldh_supernatant 6b. Collect Supernatant incubation->ldh_supernatant formazan 7a. Solubilize Formazan mtt_add->formazan mtt_read 8a. Read Absorbance (570 nm) formazan->mtt_read data_analysis 9. Calculate % Viability/ % Cytotoxicity mtt_read->data_analysis ldh_reaction 7b. Perform LDH Reaction ldh_supernatant->ldh_reaction ldh_read 8b. Read Absorbance (490 nm) ldh_reaction->ldh_read ldh_read->data_analysis ic50 10. Determine IC50 data_analysis->ic50

Caption: Experimental workflow for this compound cytotoxicity assays.

Putative Signaling Pathways of Cytotoxicity

Due to the limited specific information on this compound's mechanism of action, this diagram illustrates generalized pathways of cytotoxicity that are common for mycotoxins, including the induction of apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

signaling_pathway cluster_stimulus Stimulus cluster_pathways Cellular Response Pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) avenacein This compound mito Mitochondrial Dysfunction avenacein->mito membrane Cell Membrane Damage avenacein->membrane caspase9 Caspase-9 Activation mito->caspase9 Cytochrome c release caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptotic Body Formation caspase3->apoptosis ldh_release LDH Release membrane->ldh_release lysis Cell Lysis ldh_release->lysis

Caption: Putative signaling pathways for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Avenacein Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y is a compound produced by various isolates of the fungus Fusarium avenaceum.[1][2] Preliminary studies have indicated its potential as an antibiotic agent, particularly demonstrating activity against several plant pathogenic fungi.[1] The broader antimicrobial spectrum and potency of this compound, however, remain largely uncharacterized. These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to this compound, facilitating further research into its potential as a therapeutic agent. The following protocols are based on established methods for antimicrobial susceptibility testing (AST) and can be adapted for the specific evaluation of this compound.[3][4][5]

Data Presentation

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of an antimicrobial agent's potency.[6][7][8][9] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[6][9] To ensure clarity and comparability, all quantitative data from susceptibility testing of this compound should be summarized in a structured format.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain IDMIC (µg/mL)Interpretation (S/I/R)
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212
Cryptococcus neoformansATCC 90112
Fusarium oxysporumClinical Isolate

Note: The interpretation of Susceptible (S), Intermediate (I), or Resistant (R) requires the establishment of clinical breakpoints, which are determined through extensive correlation of MIC values with clinical outcomes.[3][6] As breakpoints for this compound have not been established, this column should be populated once sufficient data is available.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial susceptibility of this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for determining the MIC of an antimicrobial agent.[4]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC of the test organisms.

  • Prepare Inoculum: Culture the test microorganism on an appropriate agar medium. Suspend isolated colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 200 µL.

  • Incubation: Incubate the microtiter plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of antimicrobial susceptibility.[5][9]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Calipers or ruler

Procedure:

  • Prepare this compound Disks: Impregnate sterile filter paper disks with a known amount of this compound and allow them to dry under sterile conditions.

  • Prepare Inoculum: Prepare a standardized microbial inoculum as described in the broth microdilution protocol.

  • Inoculation: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates under the same conditions as for the broth microdilution method.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is compared to established standards to determine if the organism is susceptible, intermediate, or resistant. Since standards for this compound do not exist, this method will initially provide a qualitative measure of its activity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a compound like this compound.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing Methods cluster_analysis Analysis prep_compound Prepare this compound Stock Solution broth_dilution Broth Microdilution prep_compound->broth_dilution disk_diffusion Disk Diffusion prep_compound->disk_diffusion prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->broth_dilution prep_inoculum->disk_diffusion prep_media Prepare Growth Media (Broth or Agar) prep_media->broth_dilution prep_media->disk_diffusion determine_mic Determine MIC (Lowest concentration with no visible growth) broth_dilution->determine_mic Incubation measure_zone Measure Zone of Inhibition (mm) disk_diffusion->measure_zone Incubation interpretation Interpret Results (Susceptible, Intermediate, Resistant) determine_mic->interpretation measure_zone->interpretation

Caption: Workflow for determining the antimicrobial susceptibility of this compound.

Note on Signaling Pathways: Currently, there is a lack of published information regarding the specific signaling pathways affected by this compound. Further research, including transcriptomic and proteomic analyses of this compound-treated microorganisms, is required to elucidate its mechanism of action. Once potential target pathways are identified, diagrams illustrating these interactions can be developed. An example of a potential mechanism of action for antimicrobial compounds isolated from endophytic fungi includes the disruption of ribosome synthesis, inhibition of membrane transport systems, and dysregulation of metabolic pathways.

References

Application Note: Stability of Avenacein Y in Organic Solvents for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avenacein Y is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. Accurate quantification of this compound in complex matrices is crucial for food safety, toxicological studies, and drug development. The stability of this compound in the organic solvents used for extraction, sample preparation, and chromatographic analysis is a critical factor for reliable analytical results. This application note provides a summary of the stability of this compound in commonly used organic solvents, based on available data for structurally similar mycotoxins, particularly enniatins. It also includes a detailed protocol for researchers to assess the stability of this compound in their own laboratory settings.

Chemical Structure and Properties of this compound

This compound belongs to the enniatin family of mycotoxins, which are characterized by a cyclic structure of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues. This lipophilic nature dictates its solubility and stability in various organic solvents.

Stability of this compound in Organic Solvents

Direct quantitative stability data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, studies on the stability of enniatins, which share the same core cyclic hexadepsipeptide structure, provide valuable insights. A comprehensive study on mycotoxin stability demonstrated that enniatins are stable in individual stock solutions prepared in common reverse-phase HPLC solvents when stored at -18°C for up to 14 months[1][2]. For the purpose of this application note, the stability of this compound is extrapolated from these findings.

The following table summarizes the expected stability of this compound in various organic solvents under different storage conditions. This data is primarily based on the stability of enniatins and general principles of peptide stability.

Table 1: this compound Stability in Common Organic Solvents (Extrapolated Data)

SolventStorage TemperatureStability (Expected % Recovery after 30 days)Notes
Acetonitrile-20°C>98%Recommended for long-term storage of stock solutions.[1][2]
4°C>95%Suitable for short-term storage of working solutions.
Room Temperature (20-25°C)85-95%Gradual degradation may occur over several days.
Methanol-20°C>98%Good alternative for long-term storage.
4°C>95%Suitable for short-term storage.
Room Temperature (20-25°C)80-90%Potential for slow degradation.
Ethanol-20°C>95%Generally stable for long-term storage.
4°C>90%Acceptable for short-term use.
Room Temperature (20-25°C)75-85%Higher potential for degradation compared to acetonitrile and methanol.
Dimethyl Sulfoxide (DMSO)-20°C>98%Excellent for long-term storage, but ensure it is anhydrous.
4°C>95%Stable for short-term use.
Room Temperature (20-25°C)>90%Generally stable, but hygroscopic nature can introduce water.
Dichloromethane (DCM)-20°C>90%Can contain acidic impurities that may degrade the peptide.
4°C80-90%Not recommended for prolonged storage.
Room Temperature (20-25°C)<80%Significant degradation can be expected.

Disclaimer: The data in this table is extrapolated from studies on structurally similar compounds (enniatins) and should be used as a guideline. It is highly recommended to perform an in-house stability study for this compound in the specific solvent and conditions used in your laboratory.

Experimental Protocol: Assessment of this compound Stability

This protocol outlines a method to determine the stability of this compound in a selected organic solvent over time at different temperatures.

Materials and Reagents
  • This compound standard (high purity)

  • HPLC or UHPLC grade organic solvents (e.g., Acetonitrile, Methanol, Ethanol)

  • HPLC or UHPLC system with a suitable detector (e.g., DAD, MS)

  • C18 analytical column

  • Volumetric flasks and pipettes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the chosen organic solvent to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the same solvent to a concentration suitable for HPLC analysis (e.g., 10 µg/mL).

Stability Study Design
  • Dispense the working solution into multiple autosampler vials for each storage condition to be tested (e.g., -20°C, 4°C, and room temperature).

  • Analyze a set of vials immediately (T=0) to establish the initial concentration.

  • Store the remaining vials at the designated temperatures.

  • At specified time points (e.g., 24h, 48h, 7 days, 14 days, 30 days), retrieve a vial from each storage condition.

  • Allow the vials stored at low temperatures to equilibrate to room temperature before analysis.

  • Analyze the samples by HPLC.

HPLC Analysis
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection: DAD at 210 nm or MS in positive ion mode.

Data Analysis
  • Calculate the peak area of this compound at each time point for each storage condition.

  • Determine the percentage of this compound remaining relative to the initial concentration (T=0).

  • Plot the percentage of this compound remaining against time for each condition.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Testing cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Test Solvent) working Prepare Working Solutions (10 µg/mL in Test Solvent) stock->working dispense Dispense into Vials working->dispense storage_neg20 Store at -20°C dispense->storage_neg20 storage_4 Store at 4°C dispense->storage_4 storage_rt Store at Room Temp dispense->storage_rt tx Analyze at Time Points (e.g., 24h, 7d, 30d) storage_neg20->tx storage_4->tx storage_rt->tx t0 Analyze at T=0 hplc HPLC-DAD/MS Analysis t0->hplc tx->hplc data Data Analysis (% Recovery vs. Time) hplc->data

Caption: Workflow for assessing this compound stability.

Logical Relationship of Factors Affecting Stability

stability_factors cluster_factors Influencing Factors AvenaceinY This compound Stability Solvent Solvent Type (Polarity, Purity) AvenaceinY->Solvent Temp Storage Temperature AvenaceinY->Temp Time Storage Duration AvenaceinY->Time Light Light Exposure AvenaceinY->Light

Caption: Factors influencing this compound stability in solution.

Conclusion and Recommendations

Based on data from structurally analogous enniatins, this compound is expected to exhibit good stability in common analytical solvents like acetonitrile, methanol, and DMSO, especially when stored at low temperatures (-20°C). For routine analysis, it is recommended to prepare stock solutions in acetonitrile or methanol and store them at -20°C. Working solutions should be prepared fresh daily if possible, or stored at 4°C for a limited time. It is imperative for each laboratory to validate the stability of this compound under their specific experimental conditions to ensure the accuracy and reliability of analytical data.

References

Application Notes and Protocols for the Development of an Analytical Standard for Avenacein Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y is a mycotoxin produced by various species of fungi belonging to the genus Fusarium, most notably Fusarium avenaceum.[1][2] This compound has demonstrated antibiotic and antifungal properties, making it a subject of interest for potential therapeutic applications and a concern for food safety. The development of a certified analytical standard for this compound is crucial for accurate quantification in research, quality control of food products, and in the development of new antifungal agents.

This document provides a comprehensive guide for the development of an analytical standard for this compound, including its production, purification, and characterization.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate
Molecular Formula C₁₅H₁₀O₈
Molecular Weight 318.23 g/mol
CAS Number 93752-78-4
Appearance Yellowish crystalline solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.

Experimental Protocols

Production of this compound

This compound can be produced by culturing a high-yielding strain of Fusarium avenaceum.

Materials:

  • This compound-producing strain of Fusarium avenaceum

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose broth)

  • Sterile flasks

  • Incubator shaker

Protocol:

  • Strain Activation: Culture the Fusarium avenaceum strain on PDA plates at 25°C for 7-10 days until sporulation is observed.

  • Inoculum Preparation: Prepare a spore suspension by flooding the PDA plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

  • Fermentation: Inoculate the liquid culture medium with the spore suspension at a 1% (v/v) ratio.

  • Incubation: Incubate the culture in an incubator shaker at 25°C and 150 rpm for 14-21 days in the dark.

Extraction and Purification of this compound

This protocol outlines the extraction of this compound from the fungal culture and its subsequent purification.

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., hexane:ethyl acetate gradient)

  • Reverse-phase C18 column for High-Performance Liquid Chromatography (HPLC)

  • Mobile phase for HPLC (e.g., acetonitrile:water gradient)

Protocol:

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Preliminary Purification (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

    • Pool the fractions containing this compound and concentrate.

  • Final Purification (Preparative HPLC):

    • Dissolve the partially purified this compound in the HPLC mobile phase.

    • Inject the solution onto a preparative reverse-phase C18 HPLC column.

    • Elute with a suitable gradient of acetonitrile and water.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain purified this compound.

Quality Control and Characterization of the Analytical Standard

The purity and identity of the prepared this compound standard must be rigorously confirmed.

2.3.1. Purity Assessment by HPLC-UV

Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector. Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Detection Wavelength: Determined by UV-Vis spectral analysis (scan from 200-400 nm). Procedure:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol).

  • Inject an appropriate volume onto the HPLC system.

  • Analyze the chromatogram for the presence of a single major peak.

  • Calculate the purity based on the peak area percentage. A purity of ≥98% is generally required for an analytical standard.

2.3.2. Identity Confirmation by Mass Spectrometry (MS)

Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS/MS). Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Analysis:

  • Infuse a diluted solution of the purified this compound into the mass spectrometer.

  • Acquire the full scan mass spectrum to determine the molecular ion ([M+H]⁺ or [M-H]⁻). The expected m/z for the protonated molecule is approximately 319.05.

  • Perform tandem MS (MS/MS) to obtain the fragmentation pattern, which serves as a fingerprint for the compound.

2.3.3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of this compound.[3][4][5] The spectral data should be consistent with the published structure.

  • FTIR Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[6][7][8]

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Molecular FormulaC₁₅H₁₀O₈PubChem
Molecular Weight318.23 g/mol PubChem
Exact Mass318.0376 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count8PubChem

Table 2: Suggested HPLC-UV Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength ~254 nm and ~330 nm (to be optimized)
Injection Volume 10 µL

Table 3: Expected Mass Spectrometry Data for this compound

Ionization ModeAdductExpected m/z
ESI Positive[M+H]⁺319.0448
ESI Positive[M+Na]⁺341.0267
ESI Negative[M-H]⁻317.0299

Mandatory Visualizations

Experimental_Workflow cluster_production Production cluster_purification Purification cluster_qc Quality Control Culture F. avenaceum Culture Inoculation Inoculation Culture->Inoculation Fermentation Fermentation Inoculation->Fermentation Extraction Extraction Fermentation->Extraction Silica_Chrom Silica Gel Chromatography Extraction->Silica_Chrom HPLC Preparative HPLC Silica_Chrom->HPLC Purity Purity (HPLC-UV) HPLC->Purity Identity Identity (LC-MS/MS) Purity->Identity Structure Structure (NMR, FTIR) Identity->Structure Analytical_Standard Certified Analytical Standard Structure->Analytical_Standard

Caption: Workflow for the development of an this compound analytical standard.

Antifungal_Signaling_Pathway Avenacein_Y This compound Cell_Wall Fungal Cell Wall Avenacein_Y->Cell_Wall Cell_Membrane Cell Membrane (Ergosterol) Avenacein_Y->Cell_Membrane Protein_Synthesis Inhibition of Protein Synthesis Avenacein_Y->Protein_Synthesis Signal_Transduction Stress Response Signaling (e.g., HOG pathway) Cell_Wall->Signal_Transduction Cell_Membrane->Signal_Transduction ROS Reactive Oxygen Species (ROS) Production Signal_Transduction->ROS Apoptosis Apoptosis/Cell Death ROS->Apoptosis Protein_Synthesis->Apoptosis

Caption: Hypothetical antifungal signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Avenacein Y Production in Fusarium Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of avenacein Y in Fusarium fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Fusarium species produces it?

A1: this compound, also known as Antibiotic Y and lateropyrone, is a secondary metabolite with antibiotic properties.[1][2] It is primarily produced by the fungus Fusarium avenaceum.[1][3]

Q2: What are the key factors influencing the yield of secondary metabolites like this compound in Fusarium fermentation?

A2: The production of secondary metabolites in Fusarium is influenced by a complex interplay of genetic and environmental factors. Key parameters to consider for optimizing this compound yield include the composition of the culture medium (carbon and nitrogen sources), fermentation conditions (pH, temperature, aeration, and agitation), and the genetic background of the Fusarium strain.[4][5][6]

Q3: Is there a known biosynthetic pathway for this compound?

A3: While the genome of Fusarium avenaceum is known to contain a large number of secondary metabolite biosynthetic gene clusters, the specific gene cluster and detailed biosynthetic pathway for this compound have not yet been fully elucidated in published research.[7][8][9][10][11][12]

Q4: How can I detect and quantify this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is a common and effective method for the quantification of secondary metabolites like this compound.[13][14][15][16] A specific protocol would need to be developed and validated for this compound, but general principles of fungal metabolite analysis can be applied.

Troubleshooting Guide: Low this compound Yield

Below is a step-by-step guide to troubleshoot and address common issues leading to low this compound yield during Fusarium avenaceum fermentation.

Problem: Low or no detectable this compound production.

Logical Troubleshooting Workflow

Troubleshooting_Avenacein_Y_Yield Troubleshooting Workflow for Low this compound Yield Start Low/No this compound Yield Check_Strain 1. Verify F. avenaceum Strain Integrity - Confirm identity and purity - Check for strain degradation Start->Check_Strain Optimize_Media 2. Optimize Fermentation Medium - Test different carbon sources - Evaluate nitrogen sources - Assess C:N ratio Check_Strain->Optimize_Media Strain confirmed Optimize_Conditions 3. Optimize Fermentation Conditions - pH profiling - Temperature optimization - Aeration/agitation studies Optimize_Media->Optimize_Conditions Media optimized Analytical_Issues 4. Review Analytical Method - Check extraction efficiency - Validate HPLC-MS/MS method - Confirm standard integrity Optimize_Conditions->Analytical_Issues Conditions optimized Improved_Yield Improved this compound Yield Analytical_Issues->Improved_Yield Method validated

Caption: A logical workflow for troubleshooting low this compound yield.

Detailed Troubleshooting Steps

1. Verify F. avenaceum Strain Integrity

  • Question: Is my Fusarium avenaceum strain viable and capable of producing this compound?

  • Action:

    • Strain Identification and Purity: Confirm the identity of your fungal culture using molecular methods (e.g., ITS sequencing). Check for any bacterial or cross-contamination.

    • Strain Stability: Repeated subculturing can lead to strain degradation and loss of secondary metabolite production. If possible, return to a cryopreserved stock of a known producing strain.

2. Optimize Fermentation Medium

  • Question: Is the culture medium providing the necessary precursors and environment for this compound biosynthesis?

  • Action:

    • Carbon Source Evaluation: The type of carbon source can significantly impact secondary metabolite production. Studies on F. avenaceum have shown that the production of "antibiotic Y" (this compound) can vary with different carbon sources.[4] It is recommended to screen a variety of carbohydrates.

    • Nitrogen Source and C:N Ratio: The source and concentration of nitrogen, as well as the carbon-to-nitrogen ratio, are critical for secondary metabolism in Fusarium.[6][17] Test different organic and inorganic nitrogen sources.

    • Micronutrients and Precursors: Ensure the medium contains essential trace elements. While the specific precursors for this compound are not fully known, providing a rich basal medium is a good starting point.

3. Optimize Fermentation Conditions

  • Question: Are the physical parameters of the fermentation optimal for this compound production?

  • Action:

    • pH Control: The pH of the culture medium can influence enzyme activity and nutrient uptake. Conduct fermentation at different initial pH levels to determine the optimum for this compound production.

    • Temperature: Temperature affects fungal growth and enzyme kinetics. The optimal temperature for growth may not be the same as for secondary metabolite production.[4] Test a range of temperatures to find the best for this compound yield.

    • Aeration and Agitation: Oxygen availability is crucial for the growth of filamentous fungi and the biosynthesis of many secondary metabolites. Vary the agitation speed and aeration rate in your fermenter to assess their impact on yield.

4. Review Analytical Methodology

  • Question: Am I able to accurately extract and quantify the this compound produced?

  • Action:

    • Extraction Efficiency: Ensure your solvent extraction protocol is effective for a compound with the chemical properties of this compound.

    • Method Validation: Validate your analytical method (e.g., HPLC-MS/MS) for linearity, accuracy, and precision using a purified standard if available.

Data Presentation: Impact of Culture Conditions on Secondary Metabolite Yield

The following tables summarize data from studies on Fusarium species, which can serve as a starting point for designing experiments to optimize this compound production.

Table 1: Effect of Carbon Source on "Antibiotic Y" (this compound) Production by F. avenaceum

Carbon SourceRelative Production of "Antibiotic Y"
GlucoseBaseline
FructoseVariable
SucroseVariable
LactoseGenerally low production
ArabinoseVariable
XyloseVariable

Source: Adapted from studies on the influence of carbohydrates on secondary metabolism in F. avenaceum.[4] "Variable" indicates that production levels can differ between strains.

Table 2: General Fermentation Parameter Optimization for a Fusarium Secondary Metabolite (N-Methylsansalvamide)

ParameterInitial ConditionOptimized Condition
Fermentation Time-13 days
Temperature25 °C24 °C
Initial pH-6.5
Inoculum Size-5.0% (v/v)
Loading Volume-50% (v/v)
Carbon SourceGlucose (10.0 g/L)Sucrose (22.5 g/L)
Nitrogen SourceTryptone (5.0 g/L), Yeast Extract (2.0 g/L)Tryptone (16.5 g/L), Yeast Extract (0.024 g/L)

Source: Optimization of Stationary Liquid Fermentation Conditions for N-Methylsansalvamide Production by the Endophytic Strain Fusarium sp. R1.[6][17][18] This data can be used as a reference for designing One-Factor-At-a-Time (OFAT) or Response Surface Methodology (RSM) experiments for this compound.

Experimental Protocols

1. General Protocol for Shake Flask Fermentation of Fusarium avenaceum

This protocol provides a general methodology for initiating liquid culture experiments to optimize this compound production.

  • Inoculum Preparation:

    • Grow F. avenaceum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.

    • Aseptically transfer a few agar plugs of mycelium into a flask containing a seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate the seed culture at 25°C on a rotary shaker at 150-200 rpm for 3-4 days.

  • Production Fermentation:

    • Prepare the production medium with the desired carbon and nitrogen sources and other components. Adjust the pH as required.

    • Dispense the production medium into Erlenmeyer flasks.

    • Inoculate the production medium with the seed culture (e.g., 5% v/v).

    • Incubate the flasks under the desired temperature and agitation conditions for the specified fermentation time (e.g., 7-14 days).

    • Harvest samples periodically to monitor fungal growth and this compound production.

2. Protocol for Extraction of this compound from Fermentation Broth

This is a general protocol for the extraction of moderately polar secondary metabolites from a liquid fungal culture.

  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Lyophilize (freeze-dry) the mycelium and the supernatant separately.

  • Extract the lyophilized mycelium and supernatant with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof). This may require repeated extractions.

  • Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Redissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.

3. Protocol for Quantification of this compound by HPLC-MS/MS

This protocol outlines the general steps for quantifying this compound. A specific method would need to be developed and validated.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common choice for separating fungal secondary metabolites.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

    • Flow Rate and Injection Volume: These will depend on the column dimensions and system.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be tested to determine the optimal ionization for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification, which requires the selection of precursor and product ion transitions specific to this compound.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard of known concentrations.

    • Analyze the prepared extracts and quantify the amount of this compound by comparing the peak area to the calibration curve.

Visualizations

Experimental Workflow: From Culture to Quantification

Experimental_Workflow General Experimental Workflow for this compound Production and Analysis Inoculum Inoculum Preparation (PDA plates -> Seed culture) Fermentation Production Fermentation (Shake flask or bioreactor) Inoculum->Fermentation Harvesting Harvesting (Separation of biomass and broth) Fermentation->Harvesting Extraction Extraction (Solvent extraction of mycelium and broth) Harvesting->Extraction Analysis Analysis (HPLC-MS/MS quantification) Extraction->Analysis Data_Interpretation Data Interpretation and Further Optimization Analysis->Data_Interpretation

Caption: A general workflow from inoculum preparation to data analysis.

This technical support center provides a foundation for addressing challenges in this compound production. As more research becomes available on the specific biosynthetic pathway and its regulation, more targeted strategies for yield improvement can be developed.

References

Troubleshooting low recovery of Avenacein Y during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Avenacein Y during extraction.

Troubleshooting Guide: Low this compound Recovery

This guide addresses common issues that can lead to poor yields of this compound and offers systematic solutions.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of this compound can stem from several factors, ranging from suboptimal fungal culture conditions to inefficiencies in the extraction and purification process. Below is a systematic approach to identifying and resolving the issue.

Step 1: Verify Fungal Culture Conditions for Optimal Production

The production of secondary metabolites like this compound by Fusarium avenaceum is highly sensitive to environmental and nutritional factors.[1][2]

Troubleshooting Workflow for Fungal Culture Optimization

G cluster_0 Culture Condition Optimization Start Low this compound Yield Media Evaluate Culture Medium (Carbon & Nitrogen Sources) Start->Media Start Troubleshooting Temp Optimize Growth Temperature Media->Temp Time Assess Incubation Time Temp->Time pH Check Medium pH Time->pH Decision Yield Improved? pH->Decision Decision->Media No, Re-evaluate End Proceed to Extraction Troubleshooting Decision->End Yes

Caption: Troubleshooting workflow for optimizing fungal culture conditions.

Recommendations:

  • Media Composition: Ensure the culture medium provides adequate carbon and nitrogen sources. Variations in these nutrients can significantly impact secondary metabolite production.[1]

  • Temperature: The optimal temperature for Fusarium avenaceum growth and this compound production should be maintained. Deviations can inhibit metabolic pathways.[1]

  • Incubation Time: this compound is a secondary metabolite, meaning its production typically occurs late in the fungal growth cycle. Harvest at the appropriate time to maximize yield.[2]

  • pH: The pH of the culture medium can influence enzyme activity and nutrient uptake, thereby affecting metabolite synthesis.[1]

Step 2: Optimize the Extraction Protocol

The choice of extraction solvent and method is critical for efficiently recovering this compound from the fungal biomass or culture filtrate.

Table 1: Comparison of Solvent Systems for Fungal Metabolite Extraction

Solvent SystemPolarityAdvantagesDisadvantages
Ethyl AcetateIntermediateGood for a broad range of metabolitesCan co-extract unwanted lipids
Methanol/WaterHighEffective for polar compoundsMay extract high amounts of water-soluble impurities
Acetone/WaterHighGood for phenolic compoundsCan be difficult to remove completely
Chloroform/MethanolBiphasicSeparates polar and non-polar compoundsUse of chlorinated solvents is less environmentally friendly

Recommendations:

  • Solvent Selection: The polarity of the extraction solvent should be matched to the chemical properties of this compound. Avenaceins are a family of related compounds, and their polarity may vary. Experiment with different solvent systems, such as those listed in Table 1, to find the most effective one.

  • Extraction Method: Consider using modern extraction techniques to improve efficiency.

    • Ultrasound-Assisted Extraction (UAE): This method uses sound waves to disrupt fungal cell walls, enhancing solvent penetration and reducing extraction time.[3]

    • Microwave-Assisted Extraction (MAE): Microwaves can rapidly heat the solvent and sample, accelerating the extraction process.

  • Solid-Liquid Ratio: An optimal ratio of solvent to fungal biomass is crucial. Too little solvent may result in incomplete extraction, while too much can dilute the sample and complicate downstream processing.[4]

Step 3: Evaluate Post-Extraction Handling and Purification

This compound may be susceptible to degradation after extraction. Proper handling and purification are essential to preserve the compound.

Logical Flow for Post-Extraction Troubleshooting

G cluster_1 Post-Extraction Process CrudeExtract Crude Extract Obtained Degradation Assess for Compound Degradation (e.g., light, temperature, pH sensitivity) CrudeExtract->Degradation Purification Optimize Purification Strategy (e.g., Solid-Phase Extraction, Chromatography) Degradation->Purification Analysis Analyze Fractions for this compound Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Logical flow for troubleshooting post-extraction steps.

Recommendations:

  • Temperature and Light Sensitivity: Store extracts at low temperatures and protect them from light to prevent potential degradation.

  • Purification Strategy:

    • Solid-Phase Extraction (SPE): Use SPE to clean up the crude extract and remove interfering compounds before further purification.[5]

    • Chromatography: Employ techniques like High-Performance Liquid Chromatography (HPLC) for final purification. Develop a gradient elution method to achieve good separation of this compound from other metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound from Fusarium avenaceum cultures?

A1: Published studies have reported this compound production by Fusarium avenaceum isolates in amounts ranging from 0.01 to 2.0 g/kg of wheat grain culture.[6][7] Yields can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

Q2: Which solvent is best for extracting this compound?

A2: While there is limited specific literature on the optimal solvent for this compound, a common starting point for fungal secondary metabolites is ethyl acetate or a mixture of methanol and water. The ideal solvent will depend on the specific chemical properties of this compound. It is recommended to perform small-scale pilot extractions with different solvents to determine the most effective one for your specific strain and culture conditions.

Q3: Can I use ultrasound-assisted extraction for this compound?

A3: Yes, ultrasound-assisted extraction (UAE) is a viable and often more efficient method for extracting secondary metabolites from fungi compared to traditional maceration.[3] It can reduce extraction time and solvent consumption. However, it is important to control the temperature during sonication to prevent thermal degradation of the target compound.

Q4: How can I confirm that my extract contains this compound?

A4: The presence of this compound in your extract should be confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Compare the retention time of a peak in your extract to that of an this compound standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both the retention time and the mass-to-charge ratio (m/z) of the compound, offering a higher degree of confidence in identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation, especially if a pure standard is not available.

Q5: My this compound seems to be degrading after extraction. What can I do?

A5: Degradation can be minimized by:

  • Working quickly and at low temperatures during the extraction and purification process.

  • Avoiding exposure of the extract to direct light and extreme pH conditions.

  • Storing the crude extract and purified fractions under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C.

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction of Fungal Metabolites
  • Harvesting: Separate the fungal mycelium from the liquid culture by filtration through cheesecloth or a similar material. If this compound is secreted into the medium, the filtrate should also be extracted.

  • Drying: Lyophilize (freeze-dry) the mycelium to remove water, which can interfere with the extraction.

  • Grinding: Grind the dried mycelium into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Suspend the powdered mycelium in a suitable solvent (e.g., ethyl acetate) at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the suspension at room temperature for 2-4 hours. For UAE, sonicate for 30-60 minutes, monitoring the temperature.

  • Filtration: Separate the solvent extract from the solid residue by vacuum filtration.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Small-Scale Pilot Extraction for Solvent Optimization
  • Prepare Samples: Aliquot equal amounts (e.g., 1g) of dried and powdered fungal biomass into several flasks.

  • Add Solvents: To each flask, add a different solvent or solvent mixture (e.g., ethyl acetate, methanol, 70% ethanol in water) at a consistent solid-to-liquid ratio (e.g., 1:10 w/v).

  • Extract: Perform the extraction under identical conditions (e.g., stirring for 2 hours at room temperature).

  • Analyze: After extraction and filtration, analyze a small aliquot of each crude extract by HPLC or LC-MS to compare the relative peak area of this compound.

  • Select Optimal Solvent: The solvent that yields the highest peak area for this compound is the most efficient for extraction.

Table 2: Example Data for Solvent Optimization Pilot Study

SolventThis compound Peak Area (Arbitrary Units)
Ethyl Acetate1,250,000
Methanol980,000
70% Ethanol1,100,000
Acetone850,000

References

Technical Support Center: Avenacein Y Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals investigating the degradation products of Avenacein Y. The following information is designed to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for a compound like this compound?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies.[1][2] These studies are crucial for several reasons:

  • Elucidating Degradation Pathways: They help to identify potential degradation products and understand the chemical behavior of the molecule under various stress conditions, such as hydrolysis, oxidation, photolysis, and thermolysis.[1][3]

  • Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods, ensuring these methods can accurately separate and quantify the drug substance from its impurities and degradants.[1]

  • Informing Formulation and Packaging Development: Understanding the molecule's stability helps in selecting appropriate formulations, excipients, and packaging to protect the drug substance from degradation.[1][3]

  • Regulatory Requirements: Regulatory bodies like the FDA and ICH require stability testing data to ensure the safety and efficacy of a drug product.[1][4]

Q2: I am not observing any degradation of this compound under my current stress conditions. What should I do?

If you do not observe any degradation, it's possible the stress conditions are not harsh enough. Consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base. For oxidative studies, use a higher concentration of the oxidizing agent.

  • Elevate Temperature: Increasing the temperature can accelerate degradation reactions. However, be cautious not to use conditions that are unrealistically harsh and might lead to irrelevant degradation pathways.

  • Extend Exposure Time: Prolonging the duration of the stress test can allow for sufficient degradation to occur.

  • Consider Anhydrous Conditions: For water-sensitive molecules, traditional aqueous forced degradation studies may not be effective. In such cases, using anhydrous, reactive organic solutions for stress testing can be a valuable approach.[5]

Q3: My chromatogram shows many degradation peaks. How do I identify which are significant?

The significance of a degradation product is typically determined by its quantity and potential toxicity. Regulatory guidelines often specify thresholds for reporting, identifying, and qualifying impurities. A common approach is to focus on degradation products that are present at a certain percentage (e.g., >0.1%) of the active pharmaceutical ingredient (API). High-resolution mass spectrometry (LC-MS/MS) can be used to propose structures for the observed degradation products.[6]

Q4: How can I confirm the structure of a suspected this compound degradation product?

Confirming the structure of a degradation product requires a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight and fragmentation pattern of the degradant, which helps in proposing a structure.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the isolated degradation product. This often requires purifying a sufficient quantity of the degradant.[8][9]

  • Synthesis: In some cases, the suspected degradation product can be synthesized and its properties compared to the observed degradant for confirmation.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Poor separation of this compound and its degradation products in HPLC. Inappropriate mobile phase composition or gradient.Optimize the mobile phase by varying the organic solvent, pH, and gradient slope.
Incorrect column selection.Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best resolution.
Inconsistent retention times in HPLC. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Inadequate column equilibration.Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Low sensitivity in MS detection of degradation products. Poor ionization of the degradants.Optimize the MS source parameters (e.g., electrospray voltage, gas flow rates, temperature).
Inappropriate ionization mode (positive or negative).Analyze samples in both positive and negative ion modes to determine which provides better sensitivity for the degradation products.
Difficulty in isolating a specific degradation product for NMR analysis. Low abundance of the degradant.Scale up the forced degradation experiment to generate a larger quantity of the degradation product.
Co-elution with other components.Develop a semi-preparative HPLC method to isolate the degradation product of interest.[9]

Experimental Protocols

Forced Degradation of this compound

This protocol outlines a general procedure for subjecting this compound to various stress conditions. The extent of degradation should be targeted to be between 5-20%.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation (Solid State): Place solid this compound in a controlled temperature oven at 80°C for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS.

Identification of Degradation Products by LC-MS

This protocol provides a general workflow for the identification of this compound degradation products.

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the degradation products.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in both positive and negative modes.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Acquisition: Acquire full scan MS data to determine the molecular weights of the degradation products and MS/MS data to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of the unstressed sample to identify the degradation peaks.

    • Determine the elemental composition of the degradation products from the accurate mass measurements.

    • Propose the structures of the degradation products by interpreting their fragmentation patterns.

Data Presentation

Table 1: Summary of this compound Forced Degradation Results (Hypothetical Data)
Stress ConditionNumber of Degradation ProductsMajor Degradation Product (% Area)Total Degradation (%)
0.1 N HCl, 60°C, 24h3DP-H1 (2.5%)5.2
0.1 N NaOH, 60°C, 24h5DP-B1 (4.1%)8.9
3% H₂O₂, RT, 24h2DP-O1 (1.8%)3.5
Photolytic4DP-P1 (3.2%)6.7
Thermal (80°C, 48h)1DP-T1 (0.9%)1.2
Table 2: Proposed Structures of Major this compound Degradation Products (Hypothetical Data)
Degradation ProductRetention Time (min)[M+H]⁺ (m/z)Proposed Structure
DP-H18.5456.2345Hydrolyzed this compound
DP-B110.2472.2134Epimer of this compound
DP-O112.1488.2083N-oxide of this compound
DP-P19.8470.1977Photocyclized product
DP-T111.5442.2189Dehydrated this compound

Visualizations

G cluster_stress Forced Degradation Conditions cluster_products Potential Degradation Products Avenacein_Y Avenacein_Y Acid_Hydrolysis Acid_Hydrolysis Avenacein_Y->Acid_Hydrolysis Base_Hydrolysis Base_Hydrolysis Avenacein_Y->Base_Hydrolysis Oxidation Oxidation Avenacein_Y->Oxidation Photolysis Photolysis Avenacein_Y->Photolysis Thermolysis Thermolysis Avenacein_Y->Thermolysis Hydrolyzed_Products Hydrolyzed_Products Acid_Hydrolysis->Hydrolyzed_Products Epimers_Isomers Epimers_Isomers Base_Hydrolysis->Epimers_Isomers Oxidized_Products Oxidized_Products Oxidation->Oxidized_Products Photodegradants Photodegradants Photolysis->Photodegradants Dehydrated_Products Dehydrated_Products Thermolysis->Dehydrated_Products G Forced_Degradation Forced_Degradation HPLC_UV_Screening HPLC_UV_Screening Forced_Degradation->HPLC_UV_Screening LC_MS_Analysis LC_MS_Analysis HPLC_UV_Screening->LC_MS_Analysis Structure_Proposal Structure_Proposal LC_MS_Analysis->Structure_Proposal Isolation_Purification Isolation_Purification Structure_Proposal->Isolation_Purification NMR_Analysis NMR_Analysis Isolation_Purification->NMR_Analysis Structure_Confirmation Structure_Confirmation NMR_Analysis->Structure_Confirmation

References

Stability testing of Avenacein Y under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Avenacein Y. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

This compound is a fungal metabolite produced by species of Fusarium.[1][2] Its chemical formula is C15H10O8 and it has a molecular weight of 318.24.[1] Stability testing is a critical component of drug development, ensuring that a substance maintains its quality, safety, and efficacy over time under various environmental conditions.[3][4] For this compound, this involves understanding how factors like temperature, humidity, light, and pH affect its integrity.

Q2: What are the typical storage recommendations for this compound?

While specific long-term storage conditions for this compound are not extensively documented in publicly available literature, general guidance for natural products and peptides suggests storing them in a cool, dark, and dry place. For lyophilized powders, storage at -20°C is often recommended to minimize degradation.[5] Solutions should be prepared fresh; if storage is necessary, they should be aliquoted and stored at -20°C for short periods.[5]

Q3: What are the potential degradation pathways for this compound?

Based on general knowledge of natural product and peptide stability, potential degradation pathways for this compound could include:

  • Hydrolysis: Breakdown of the molecule by reaction with water, which can be influenced by pH.

  • Oxidation: Degradation due to reaction with oxygen, which can be accelerated by exposure to light and certain metal ions.[6]

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation.[3]

  • Thermal Degradation: Breakdown at elevated temperatures.[3]

Identifying these pathways is a key objective of forced degradation studies.[3][7]

Troubleshooting Guide

Issue 1: Rapid loss of this compound potency in solution.

  • Possible Cause: The solvent pH may be promoting hydrolysis. Many compounds exhibit pH-dependent stability.

  • Troubleshooting Steps:

    • Determine the pH of your current solvent system.

    • Conduct a pH stability study by preparing this compound solutions in a range of buffers (e.g., pH 3, 5, 7, 9).

    • Analyze the samples at initial and subsequent time points using a stability-indicating analytical method like HPLC.

    • Identify the pH at which this compound exhibits the greatest stability.

Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.

  • Possible Cause: These are likely degradation products. A stability-indicating method is designed to separate the intact drug from its degradants.[4]

  • Troubleshooting Steps:

    • Ensure your analytical method is validated and stability-indicating.[4] This means it can resolve the active pharmaceutical ingredient (API) from any impurities or degradation products.[4]

    • Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products. This can help in identifying and characterizing the unknown peaks.[3][7]

    • Use techniques like mass spectrometry (LC-MS) to elucidate the structure of the degradation products.[4]

Issue 3: Inconsistent results between different batches of this compound.

  • Possible Cause: There may be batch-to-batch variability in the purity or initial degradation product profile.

  • Troubleshooting Steps:

    • Always perform a comprehensive initial analysis of each new batch, including purity assessment and identification of any existing impurities.

    • Ensure that storage conditions for all batches are identical and have been maintained consistently.

    • ICH guidelines recommend conducting stability studies on at least three pilot-scale batches to understand variability.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.[3][7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation.

Visual Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Start prep_stock Prepare this compound Stock Solution start->prep_stock acid Acid Hydrolysis (0.1N HCl, 60°C) base Base Hydrolysis (0.1N NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (Solid, 80°C) photo Photodegradation (UV light) sampling Sample at Time Points analysis HPLC/LC-MS Analysis sampling->analysis evaluation Compare & Quantify Degradation analysis->evaluation end end evaluation->end End

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Long-Term and Accelerated Stability Testing

Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare at least three batches of this compound in the proposed final packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or refrigerated at 5°C ± 3°C if required).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, the following tests should be performed:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the active ingredient using a validated, stability-indicating HPLC method.

    • Purity: Determination of related substances and degradation products.

    • Moisture Content: Karl Fischer titration, if applicable.

  • Data Analysis:

    • Analyze the data for trends in assay and degradation products over time.

    • Use statistical analysis to establish a re-test period or shelf-life.

Logical Relationship for Stability Testing

Stability_Testing_Logic cluster_studies Stability Studies cluster_outcomes Outcomes substance This compound (Active Substance) forced_degradation Forced Degradation (Stress Testing) substance->forced_degradation Identifies Degradation Pathways long_term Long-Term Stability substance->long_term Determines Shelf-life accelerated Accelerated Stability substance->accelerated Predicts Shelf-life analytical_method Stability-Indicating Analytical Method forced_degradation->analytical_method storage_conditions Recommended Storage Conditions long_term->storage_conditions shelf_life Shelf-life / Re-test Period long_term->shelf_life accelerated->shelf_life

References

Technical Support Center: Avenacein Y Quantification in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Avenacein Y in food samples.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in food safety?

A1: this compound is a mycotoxin, a toxic secondary metabolite produced by certain species of fungi belonging to the Fusarium genus, particularly Fusarium avenaceum.[1][2] Mycotoxins are a significant concern in food safety due to their potential to cause a range of adverse health effects in humans and animals, even at low concentrations.[3][4] Fusarium species are known to contaminate a wide variety of cereal crops, meaning this compound could potentially be found in food products derived from grains like wheat, barley, and corn.[1][2]

Q2: I am unable to find a commercial analytical standard for this compound. How can I quantify it?

A2: The lack of a commercially available certified reference material (CRM) for this compound is a primary challenge in its quantitative analysis. Accurate quantification using methods like LC-MS/MS requires a certified standard for calibration. Without it, obtaining precise and validated quantitative results is not feasible.

For research purposes, you may consider the following approaches:

  • In-house Standard Production: You can attempt to produce an in-house, non-certified standard by isolating and purifying this compound from cultures of Fusarium avenaceum. Historical methods for its isolation have been described in scientific literature and can serve as a starting point.[5] This process requires significant expertise in mycology, chemistry, and purification techniques.

  • Semi-Quantitative Analysis: In the absence of a standard, you can perform semi-quantitative analysis. This involves comparing the peak area or height of this compound in your sample to that of a related, commercially available Fusarium mycotoxin with a similar chemical structure, if one can be justified. However, this approach provides only an estimation of the concentration and is not suitable for regulatory purposes.

  • Qualitative Analysis: You can focus on the unambiguous identification of this compound in your samples using high-resolution mass spectrometry (HRMS) to confirm its presence or absence.

Q3: What are the main challenges I can expect when analyzing this compound in food samples?

A3: The analysis of mycotoxins in food is inherently challenging due to several factors:[3][4]

  • Matrix Complexity: Food matrices are complex mixtures of proteins, fats, carbohydrates, and other compounds that can interfere with the analysis.[4] These interferences, known as matrix effects, can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting the accuracy of quantification.[6]

  • Low Concentration Levels: Mycotoxins are often present at very low concentrations (parts per billion or even parts per trillion), requiring highly sensitive analytical methods for their detection and quantification.[4]

  • Uneven Distribution: Mycotoxins can be heterogeneously distributed within a food batch, leading to "hot spots" of high contamination.[4] This makes representative sampling a critical and often difficult step.

  • Lack of a Validated Method: For less common mycotoxins like this compound, there are no standardized or validated analytical methods available, requiring significant method development and validation efforts.

Q4: What is the recommended analytical technique for this compound analysis?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to analyze multiple mycotoxins simultaneously.[3][7] For this compound, a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap would be particularly beneficial for its initial identification in the absence of a standard, by providing accurate mass measurements.

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and other mycotoxins in food samples.

Sample Preparation Issues
Problem Possible Cause(s) Troubleshooting Steps
Low or no recovery of this compound Inefficient extraction solvent. Incomplete cell wall disruption. Degradation of the analyte during extraction.- Test different extraction solvents and solvent mixtures (e.g., acetonitrile/water, methanol/water with or without acid/base modifiers). Multi-mycotoxin methods often use acetonitrile/water mixtures.[8][9] - Ensure thorough homogenization of the sample. For cereals, fine grinding is essential. - Minimize exposure of the extract to high temperatures and direct light.
High matrix effects observed Co-extraction of interfering compounds from the food matrix. Insufficient sample cleanup.- Incorporate a sample cleanup step after extraction. Options include solid-phase extraction (SPE) or the use of multi-functional cleanup columns like those used in QuEChERS-based methods. - Dilute the sample extract before injection into the LC-MS/MS system. This can reduce matrix effects but may compromise the limit of detection.[9] - Use matrix-matched calibration standards if an in-house standard is available.
Inconsistent results between replicate samples Non-homogeneous sample. Inconsistent sample preparation procedure.- Ensure the initial food sample is thoroughly homogenized before taking analytical portions.[4] - Standardize all steps of the sample preparation protocol, including extraction time, solvent volumes, and mixing speeds.
LC-MS/MS Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (e.g., tailing, fronting, or broad peaks) Incompatible sample solvent with the mobile phase. Column contamination or degradation. Inappropriate mobile phase pH.- Whenever possible, the final sample extract should be in a solvent composition similar to the initial mobile phase. - Flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column. - Optimize the mobile phase pH to ensure the analyte is in a single ionic form.
Signal suppression or enhancement Co-elution of matrix components that interfere with the ionization of this compound.- Optimize the chromatographic separation to separate the analyte from interfering matrix components. This may involve trying different stationary phases (e.g., C18, HILIC) or modifying the gradient elution profile. - If an in-house standard is available, use an isotopically labeled internal standard if one can be synthesized, or a structural analog to compensate for matrix effects.
No peak detected for this compound Concentration is below the limit of detection (LOD). Incorrect MS/MS transition parameters. Analyte degradation in the ion source.- Concentrate the sample extract before analysis. - Optimize the MS/MS parameters (precursor ion, product ions, collision energy) by infusing a solution of your in-house standard, if available. - Optimize the ion source parameters (e.g., temperature, gas flows) to minimize in-source degradation.

Part 3: Experimental Protocols

As there is no validated method for this compound, the following protocols are proposed based on established multi-mycotoxin analysis methods for Fusarium toxins in cereals. These should be considered as a starting point for method development and will require optimization and validation.

Protocol for Production of an In-house this compound Standard

This protocol is a generalized approach based on historical literature for mycotoxin production and isolation.[5]

Objective: To produce and isolate this compound from Fusarium avenaceum cultures for use as a non-certified analytical standard.

Materials:

  • A known this compound-producing strain of Fusarium avenaceum.

  • Suitable growth medium (e.g., autoclaved rice or wheat kernels).

  • Incubator.

  • Extraction solvent (e.g., methanol or acetonitrile).

  • Rotary evaporator.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system.

Procedure:

  • Inoculate the sterile grain medium with the F. avenaceum strain.

  • Incubate the culture for several weeks under conditions known to promote mycotoxin production (this will require optimization).

  • Extract the culture material with the chosen solvent.

  • Filter the extract and concentrate it using a rotary evaporator.

  • Perform an initial cleanup of the crude extract using SPE to remove highly polar and non-polar interferences.

  • Further purify the fraction containing this compound using preparative HPLC.

  • Collect the fraction corresponding to the this compound peak.

  • Confirm the identity and purity of the isolated compound using high-resolution mass spectrometry and NMR if possible.

Hypothetical Protocol for this compound Quantification in Cereal Samples

Objective: To extract and analyze this compound in cereal samples using LC-MS/MS.

Materials:

  • Homogenized cereal sample.

  • Extraction solvent: Acetonitrile/Water (80:20, v/v).

  • SPE cartridges for cleanup (e.g., MycoSep or similar multi-functional columns).[3]

  • LC-MS/MS system.

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Shake vigorously for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup:

    • Pass an aliquot of the supernatant through the SPE cartridge according to the manufacturer's instructions.

    • Collect the eluate.

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable injection solvent (e.g., mobile phase starting conditions).

    • Inject an aliquot into the LC-MS/MS system.

Hypothetical LC-MS/MS Parameters:

Parameter Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
MS/MS Transitions To be determined based on the in-house standard. For initial screening, monitor for the protonated [M+H]+ and deprotonated [M-H]- molecular ions of this compound (C15H10O8, Exact Mass: 318.0376).

Part 4: Visualizations

Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_challenges Key Challenges Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Matrix_Effects Matrix Effects LC_MSMS->Matrix_Effects Quantification Quantification Data_Processing->Quantification No_Standard No Commercial Standard Quantification->No_Standard

Caption: Workflow for the analysis of this compound in food samples.

Troubleshooting Logic for Low Analyte Recovery

Start Low or No this compound Recovery Check_Extraction Verify Extraction Efficiency Start->Check_Extraction Check_Cleanup Evaluate Cleanup Step Check_Extraction->Check_Cleanup Efficient Optimize_Solvent Test Different Extraction Solvents Check_Extraction->Optimize_Solvent Inefficient? Optimize_Homogenization Improve Homogenization Check_Extraction->Optimize_Homogenization Incomplete? Check_Stability Assess Analyte Stability Check_Cleanup->Check_Stability No Losses Validate_Cleanup Validate SPE Recovery Check_Cleanup->Validate_Cleanup Losses? Protect_Sample Minimize Light/Heat Exposure Check_Stability->Protect_Sample Degradation? End Recovery Improved Check_Stability->End Stable Optimize_Solvent->Check_Cleanup Optimize_Homogenization->Check_Cleanup Modify_Cleanup Try Alternative Cleanup Validate_Cleanup->Modify_Cleanup Modify_Cleanup->Check_Stability Protect_Sample->End

Caption: Troubleshooting guide for low this compound recovery.

References

Enhancing the resolution of Avenacein Y in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Avenacein Y. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic results for this fungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound in reverse-phase HPLC?

Poor resolution in the HPLC analysis of this compound, leading to overlapping peaks, is often attributable to several factors. These can be broadly categorized as issues related to the column, the mobile phase, the HPLC system, and the sample itself.[1][2][3] Common culprits include column degradation, improper mobile phase composition (e.g., incorrect solvent ratio or pH), and column overloading.[1][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase can significantly influence the peak shape of ionizable compounds like many fungal metabolites.[5] If the mobile phase pH is too close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, leading to peak tailing or splitting. It is advisable to adjust and buffer the mobile phase to a pH that is at least 2 units above or below the pKa of the analyte to ensure a single ionic form and improve peak symmetry.

Q3: Can the sample solvent affect the peak shape of this compound?

Yes, the composition of the sample solvent can have a significant impact on peak shape. If the sample solvent is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak fronting.[6] Whenever possible, it is best to dissolve the this compound standard and samples in the initial mobile phase to ensure good peak shape.

Q4: What is a "ghost peak" and how can I prevent it in my this compound analysis?

A ghost peak is an unexpected peak that appears in a chromatogram, often in blank runs. These can be caused by contaminants in the mobile phase, sample carryover from previous injections, or bleed from the column.[4][7] To prevent ghost peaks, use high-purity HPLC-grade solvents, implement thorough needle and injector washing protocols between runs, and ensure the column is properly conditioned.[4]

Troubleshooting Guide

Issue 1: Peak Tailing

Description: The peak for this compound is asymmetrical with a drawn-out trailing edge. This can compromise accurate integration and reduce resolution from adjacent peaks.[5]

Possible Causes and Solutions:

Possible Cause Recommended Solution Citation
Secondary Interactions Secondary interactions between this compound and active sites on the silica packing (e.g., silanol groups) can cause tailing. Use a well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.[7]
Column Contamination or Degradation The column inlet frit may be partially blocked, or the stationary phase may be degraded. Try back-flushing the column (if permissible by the manufacturer's instructions) or replace the column if it's old. Using a guard column can help protect the analytical column.[8]
Inappropriate Mobile Phase pH The mobile phase pH may be too close to the pKa of this compound. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa and use an appropriate buffer.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing. Minimize the length and internal diameter of all connecting tubing.
Issue 2: Peak Fronting

Description: The peak for this compound exhibits an asymmetrical shape with a leading edge that is less steep than the trailing edge, often resembling a shark fin.[6]

Possible Causes and Solutions:

Possible Cause Recommended Solution Citation
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting. Reduce the injection volume or dilute the sample.[4][6]
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band will spread before it reaches the column. Prepare your this compound samples in the initial mobile phase whenever possible.[6]
Low Column Temperature In some cases, particularly in gas chromatography but also observable in HPLC, a column temperature that is too low can contribute to peak fronting. Consider a modest increase in column temperature.[6]
Issue 3: Broad Peaks and Poor Resolution

Description: The this compound peak is wide, and there is insufficient separation from other peaks in the chromatogram.

Possible Causes and Solutions:

Parameter Effect on Resolution Recommendation Citation
Column Particle Size Smaller particle sizes lead to higher efficiency and better resolution.If possible, switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm).[9]
Flow Rate Lowering the flow rate can increase peak resolution, but will also increase run time.Optimize the flow rate to find a balance between resolution and analysis time.[9][10]
Column Temperature Increasing the column temperature generally decreases the mobile phase viscosity, which can improve efficiency and resolution. However, it can also alter selectivity.Experiment with different column temperatures (e.g., in 5 °C increments) to find the optimal setting for your separation.[9][10]
Mobile Phase Composition The ratio of organic solvent to aqueous buffer is a critical factor in achieving the desired retention and selectivity.Perform a gradient optimization or systematically vary the organic solvent percentage in an isocratic method to improve separation.[9][10]

Experimental Protocols

Exemplary HPLC Method for Fungal Metabolite Analysis (Adaptable for this compound)

This protocol is a general starting point for the analysis of fungal secondary metabolites and should be optimized for this compound.

1. Sample Preparation:

  • Culture the fungal strain (e.g., Fusarium avenaceum) on a suitable medium such as wheat grain.[11]

  • Extract the metabolites from the culture medium using a suitable solvent system. A common approach involves a sequential extraction with ethyl acetate and then acetonitrile, often with the addition of 1% formic acid to improve the extraction of acidic compounds.[12]

  • Combine the extracts, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).[12]

  • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.[1][4]

2. HPLC System and Conditions:

Parameter Exemplary Condition
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 column (e.g., ZORBAX Eclipse XDB, 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 15%), increase to 100% B over 20 minutes, hold for 5 minutes, and then re-equilibrate at the initial conditions for 5-10 minutes.[12]
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Detection Diode Array Detector (DAD) scanning from 200-400 nm, or a Mass Spectrometer (MS) for more selective detection.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.

HPLC_Troubleshooting_Workflow start Poor Resolution of this compound check_peak_shape Assess Peak Shape (Tailing, Fronting, Broad) start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting broad Broad Peaks check_peak_shape->broad Broad check_ph Adjust Mobile Phase pH (± 2 units from pKa) tailing->check_ph use_endcapped Use High-Purity End-Capped Column check_ph->use_endcapped check_extracolumn Minimize Extra-Column Volume check_ph->check_extracolumn resolution_ok Resolution Acceptable? check_ph->resolution_ok use_endcapped->resolution_ok check_extracolumn->resolution_ok reduce_concentration Reduce Sample Concentration/ Injection Volume fronting->reduce_concentration match_solvent Match Sample Solvent to Initial Mobile Phase reduce_concentration->match_solvent reduce_concentration->resolution_ok match_solvent->resolution_ok optimize_gradient Optimize Gradient Slope/ Isocratic %B broad->optimize_gradient optimize_flow_temp Optimize Flow Rate and Column Temperature optimize_gradient->optimize_flow_temp optimize_gradient->resolution_ok smaller_particles Use Column with Smaller Particle Size optimize_flow_temp->smaller_particles optimize_flow_temp->resolution_ok smaller_particles->resolution_ok resolution_ok->check_peak_shape No end Analysis Complete resolution_ok->end Yes

Caption: Troubleshooting workflow for enhancing this compound peak resolution in HPLC.

References

Minimizing ion suppression for Avenacein Y in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometric analysis of Avenacein Y.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is described as a secondary metabolite produced by strains of the fungus Fusarium avenaceum. It has been noted for its yellow fluorescence and antibiotic properties.[1] Mass spectrometric analysis of such fungal metabolites in biological or environmental samples can be challenging due to the complexity of the sample matrix, which often leads to a phenomenon known as ion suppression.

Q2: What is ion suppression in mass spectrometry?

A2: Ion suppression is a matrix effect that results in a decreased ionization efficiency of the target analyte, in this case, this compound.[2][3][4][5] This occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the mass spectrometer's ion source.[4][6] The presence of less volatile substances can interfere with the formation of gas-phase ions, ultimately reducing the signal intensity of the analyte and compromising the sensitivity, precision, and accuracy of the analysis.[2][3]

Q3: What are the common causes of ion suppression?

A3: Ion suppression is primarily caused by components in the sample matrix that are not the analyte of interest. Common culprits include:

  • Salts and Buffers: High concentrations of non-volatile salts can crystallize in the ion source, physically obstructing the ionization process.[2][5]

  • Endogenous Compounds: In biological samples, molecules like phospholipids, proteins, and other metabolites can co-elute with the analyte and compete for ionization.[2]

  • Mobile Phase Additives: Certain additives used in liquid chromatography, such as trifluoroacetic acid (TFA), are strong ion-pairing agents that can significantly suppress the signal, particularly in negative ion mode.[7]

  • Ion-pairing agents, drugs, and metabolites are also known to cause ion suppression.[2]

Q4: How can I detect ion suppression in my this compound analysis?

A4: A widely used method to detect and evaluate ion suppression is the post-column infusion experiment.[2][7] In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample (without this compound) is then injected onto the column. A decrease in the baseline signal of the infused this compound at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometric analysis of this compound, with a focus on minimizing ion suppression.

Problem Potential Cause Recommended Solution
Low this compound Signal Intensity Significant ion suppression from matrix components.Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds.
Co-elution of this compound with interfering compounds.Optimize the chromatographic separation. Modify the gradient, change the mobile phase composition, or try a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl column) to improve resolution.
Inefficient ionization of this compound.Optimize the ion source parameters, such as spray voltage, gas flows, and temperature. Experiment with different ionization sources like APCI if ESI is problematic.[3]
Poor Reproducibility (%RSD > 15%) Variable ion suppression across different samples.Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound if available. The SIL-IS will co-elute and experience similar ion suppression, allowing for accurate correction. If a SIL-IS is not available, a matrix-matched calibration curve can help to compensate for matrix effects.
Inconsistent sample preparation.Standardize the sample preparation protocol. Ensure consistent volumes, concentrations, and incubation times for all samples.
Peak Tailing or Splitting Inappropriate mobile phase pH.This compound is likely to have ionizable functional groups. Adjust the mobile phase pH to ensure a consistent and single ionic form of the analyte. For positive ion mode, an acidic mobile phase (e.g., 0.1% formic acid) is generally preferred.
Use of strong ion-pairing agents.Avoid or reduce the concentration of strong ion-pairing agents like TFA. Consider using weaker alternatives like formic acid or acetic acid.[7]

Experimental Protocols

1. Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general guideline for cleaning up a complex sample matrix before LC-MS analysis of this compound.

  • Objective: To remove interfering compounds from the sample matrix.

  • Materials:

    • SPE cartridge (e.g., C18, HLB)

    • Sample extract

    • Conditioning solvent (e.g., Methanol)

    • Equilibration solvent (e.g., Water)

    • Wash solvent (e.g., 5% Methanol in water)

    • Elution solvent (e.g., Acetonitrile or Methanol)

  • Procedure:

    • Conditioning: Pass 1-2 mL of conditioning solvent through the SPE cartridge.

    • Equilibration: Pass 1-2 mL of equilibration solvent through the cartridge.

    • Loading: Load the sample extract onto the cartridge.

    • Washing: Pass 1-2 mL of wash solvent to remove polar interferences.

    • Elution: Elute this compound with 1-2 mL of elution solvent.

    • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. Post-Column Infusion Experiment to Detect Ion Suppression

  • Objective: To identify regions in the chromatogram where ion suppression occurs.

  • Setup:

    • A syringe pump to deliver a constant flow of this compound standard solution.

    • A T-junction to connect the column outlet and the syringe pump to the mass spectrometer inlet.

  • Procedure:

    • Infuse a solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) at a low flow rate (e.g., 10 µL/min) into the mass spectrometer.

    • Acquire data in MRM or SIM mode for the this compound transition.

    • Once a stable baseline signal is achieved, inject a blank matrix extract onto the LC column.

    • Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression.

Visualizations

IonSuppressionTroubleshooting Workflow for Minimizing Ion Suppression Start Start: Low Signal or Poor Reproducibility AssessSuppression Assess Ion Suppression (Post-Column Infusion) Start->AssessSuppression SuppressionPresent Ion Suppression Detected? AssessSuppression->SuppressionPresent OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE, Dilution) SuppressionPresent->OptimizeSamplePrep Yes NoSuppression No Significant Suppression SuppressionPresent->NoSuppression No OptimizeChroma Optimize Chromatography (Gradient, Column, Flow Rate) OptimizeSamplePrep->OptimizeChroma UseIS Implement Internal Standard (Stable Isotope or Analogue) OptimizeChroma->UseIS Reevaluate Re-evaluate Performance UseIS->Reevaluate Reevaluate->OptimizeSamplePrep Still Poor End Analysis Optimized Reevaluate->End Acceptable CheckMS Check MS Parameters (Source, Voltages, Gas) NoSuppression->CheckMS CheckMS->Reevaluate

Caption: A logical workflow for identifying and mitigating ion suppression.

References

Technical Support Center: Maximizing Avenacein Y Production in Laboratory Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Avenacein Y in laboratory cultures of Fusarium avenaceum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound, also known as Antibiotic Y or Lateropyrone, is a secondary metabolite with antibacterial and antifungal properties. It is produced by the filamentous fungus Fusarium avenaceum.[1]

Q2: What are the key factors influencing the production of this compound in laboratory cultures?

A2: The production of this compound, like many fungal secondary metabolites, is significantly influenced by a variety of environmental and nutritional factors. These include the composition of the culture medium (especially carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. The "One Strain Many Compounds" (OSMAC) approach highlights that altering these culture conditions can activate or suppress the biosynthesis of specific metabolites.[2]

Q3: Is there a known biosynthetic pathway for this compound?

A3: this compound is a polyketide, synthesized by a large, multi-domain enzyme called a polyketide synthase (PKS).[3][4] While the general mechanism of polyketide synthesis is understood, the specific enzymatic steps and genetic cluster for this compound biosynthesis in Fusarium avenaceum are not yet fully elucidated. The general pathway involves the sequential condensation of acyl-CoA units to build the polyketide backbone, which is then modified by tailoring enzymes to form the final this compound structure.

Troubleshooting Guide

This guide addresses common issues encountered during the laboratory production of this compound.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Suboptimal Culture Medium: The composition of your culture medium is critical. The type and concentration of carbon and nitrogen sources can dramatically affect secondary metabolite production.

    • Recommendation: Experiment with different carbon sources. One study on F. avenaceum showed that the carbon source plays a role in the regulation of Antibiotic Y biosynthesis.[5] While specific quantitative data for this compound is limited, for other secondary metabolites in Fusarium, monosaccharides and disaccharides like glucose, fructose, and sucrose are often effective. Lactose has been shown to be a poor carbon source for the production of several secondary metabolites in F. avenaceum.[5] Nitrogen limitation can also induce secondary metabolism in Fusarium species.

  • Incorrect pH of the Medium: The pH of the culture medium can influence enzyme activity and nutrient uptake.

    • Recommendation: Optimize the initial pH of your culture medium. For secondary metabolite production in a Fusarium species, a slightly acidic pH of around 6.5 was found to be optimal.[6]

  • Non-ideal Temperature: Temperature affects fungal growth and the activity of biosynthetic enzymes.

    • Recommendation: The optimal temperature for secondary metabolite production in Fusarium species is often between 20°C and 25°C.[2]

  • Inadequate Aeration and Agitation: Submerged cultures of filamentous fungi require sufficient oxygen supply for growth and secondary metabolite production.

    • Recommendation: Ensure adequate aeration by using baffled flasks and optimizing the agitation speed of your shaker.

  • Inappropriate Fermentation Time: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.

    • Recommendation: Perform a time-course experiment to determine the optimal harvest time for this compound production in your specific culture conditions. For a similar secondary metabolite in a Fusarium species, a fermentation time of 13 days was found to be optimal.[6]

Issue 2: Inconsistent this compound Production Between Batches

Possible Causes and Solutions:

  • Inoculum Variability: The age, concentration, and physiological state of the fungal spores or mycelia used for inoculation can lead to batch-to-batch variation.

    • Recommendation: Standardize your inoculum preparation. Use a consistent method to prepare spore suspensions and quantify the spore concentration using a hemocytometer.

  • Media Preparation Inconsistencies: Minor variations in media components or preparation can affect the final yield.

    • Recommendation: Ensure accurate weighing of all media components and consistent sterilization procedures.

  • Genetic Instability of the Fungal Strain: Fungal strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing.

    • Recommendation: Prepare a large batch of spore stock from a high-yielding culture and store it in a cryoprotectant at -80°C or in liquid nitrogen. Use a fresh vial from this stock for each new set of experiments.

Data Presentation

Table 1: Qualitative Effect of Different Carbon Sources on the Production of Secondary Metabolites by Fusarium avenaceum

Carbon SourceRelative Production of Antibiotic Y (this compound)
ArabinoseStrain-dependent
XyloseStrain-dependent
FructoseStrain-dependent
SorboseStrain-dependent
GalactoseStrain-dependent
MannoseStrain-dependent
GlucoseStrain-dependent
CellobioseStrain-dependent
LactoseLow
MaltoseStrain-dependent
SucroseStrain-dependent
TrehaloseStrain-dependent
DextrinStrain-dependent
InulinStrain-dependent
XylanStrain-dependent

Source: Adapted from a study on the influence of carbohydrates on secondary metabolism in Fusarium avenaceum.[5] The study noted that differences in the production of antibiotic Y were observed among different strains, indicating a regulatory role for the carbon source.

Experimental Protocols

Protocol 1: General Procedure for Submerged Fermentation of Fusarium avenaceum
  • Inoculum Preparation:

    • Grow F. avenaceum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

    • Flood the plate with sterile distilled water containing 0.05% Tween 80 and gently scrape the surface with a sterile loop to release the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 conidia/mL) with sterile distilled water.

  • Fermentation:

    • Prepare the desired liquid fermentation medium (e.g., Czapek-Dox broth or Potato Dextrose Broth) in Erlenmeyer flasks.

    • Inoculate the liquid medium with the prepared conidial suspension to a final concentration of 1 x 10^5 conidia/mL.

    • Incubate the flasks on a rotary shaker at a specified speed (e.g., 150-200 rpm) and temperature (e.g., 25°C) for the desired fermentation period (e.g., 7-14 days).

  • Extraction and Analysis:

    • After incubation, separate the mycelial biomass from the culture broth by filtration.

    • Extract the this compound from the culture broth and/or mycelium using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extract for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Polyketide_Biosynthesis_Pathway cluster_loading Loading Module cluster_extension Extension Module(s) cluster_release Release Starter_Unit Starter Unit (e.g., Acetyl-CoA) AT_L Acyltransferase (Loading) Starter_Unit->AT_L ACP_L Acyl Carrier Protein (Loading) AT_L->ACP_L KS Ketosynthase ACP_L->KS Extender_Unit Extender Unit (e.g., Malonyl-CoA) AT_E Acyltransferase (Extension) Extender_Unit->AT_E KR Ketoreductase (Optional) KS->KR ACP_E Acyl Carrier Protein (Extension) AT_E->ACP_E DH Dehydratase (Optional) KR->DH ER Enoylreductase (Optional) DH->ER ER->ACP_E ACP_E->KS TE Thioesterase ACP_E->TE Polyketide_Backbone Polyketide Backbone TE->Polyketide_Backbone Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) Polyketide_Backbone->Tailoring_Enzymes Modification Avenacein_Y This compound Tailoring_Enzymes->Avenacein_Y

Caption: Generalized biosynthetic pathway for a polyketide like this compound.

Experimental_Workflow Start Start: F. avenaceum Culture Inoculum_Prep Inoculum Preparation (Spore Suspension) Start->Inoculum_Prep Fermentation Submerged Fermentation (Liquid Culture) Inoculum_Prep->Fermentation Extraction Extraction of Secondary Metabolites Fermentation->Extraction Optimization Optimization of Parameters: - Media Composition - pH - Temperature - Aeration Optimization->Fermentation Analysis Analysis (HPLC, LC-MS) Extraction->Analysis High_Yield High this compound Yield Analysis->High_Yield Low_Yield Low this compound Yield Analysis->Low_Yield Troubleshooting Troubleshooting Low_Yield->Troubleshooting Troubleshooting->Optimization

Caption: Experimental workflow for optimizing this compound production.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Avenacein Y in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a hypothetical analytical method for Avenacein Y, a mycotoxin produced by various Fusarium species. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. To offer a practical perspective, the performance of this method is objectively compared with validated methods for other structurally similar Fusarium mycotoxins, namely Enniatin B and Beauvericin. All experimental data is summarized in clear, comparative tables, and detailed protocols for the key validation experiments are provided.

Comparative Analysis of Method Performance

The performance of an analytical method is assessed through a series of validation experiments. The following tables present a comparison of the hypothetical this compound method with established methods for Enniatin B and Beauvericin in a cereal matrix, analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
This compound (Hypothetical) 0.5 - 200>0.9981.55.0
Enniatin B 0.5 - 100>0.9990.5 - 121.0 - 20
Beauvericin 0.5 - 100>0.9990.5 - 121.0 - 20

Data for Enniatin B and Beauvericin are compiled from published studies on mycotoxin analysis in cereals.[1]

Table 2: Accuracy and Precision

AnalyteFortification Level (µg/kg)Recovery (%)Repeatability (RSDr, %)Intermediate Precision (RSDR, %)
This compound (Hypothetical) 1095.24.86.2
5098.53.55.1
150101.32.94.5
Enniatin B 2085 - 110<15<20
10090 - 105<10<15
50092 - 108<8<12
Beauvericin 2080 - 115<15<20
10088 - 107<12<18
50090 - 110<10<15

Recovery and precision data for Enniatin B and Beauvericin represent typical values from validated LC-MS/MS methods.[2][3]

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method as per ICH Q2(R1) guidelines.

ICH_Q2_R1_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Final Assessment Dev Analytical Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Repeatability Intermediate Precision Protocol->Precision LOD Detection Limit (LOD) Protocol->LOD LOQ Quantitation Limit (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Suitability Method Suitability Assessment Report->Suitability

Caption: Workflow for Analytical Method Validation according to ICH Q2(R1).

Experimental Protocols

Detailed methodologies for the key validation experiments are outlined below. These protocols are based on standard practices for the analysis of mycotoxins in cereal matrices by LC-MS/MS.[4][5]

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

An alternative to traditional solvent extraction, the QuEChERS method offers a streamlined and efficient approach to sample preparation.

  • Homogenization : A representative 5 g sample of finely ground cereal is weighed into a 50 mL centrifuge tube.

  • Extraction : 10 mL of water and 10 mL of acetonitrile with 1% formic acid are added. The tube is shaken vigorously for 1 minute.

  • Salting Out : A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added, and the tube is immediately shaken for 1 minute.

  • Centrifugation : The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). The tube is vortexed for 30 seconds and then centrifuged at 4000 rpm for 5 minutes.

  • Final Preparation : The supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Specificity

Objective : To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol :

  • Analyze a blank cereal matrix sample (known to be free of this compound) to assess for any interfering peaks at the retention time of the analyte.

  • Analyze a sample of the blank matrix spiked with this compound to confirm the retention time and mass transitions.

  • Analyze samples of the blank matrix spiked with other potentially co-occurring mycotoxins (e.g., deoxynivalenol, zearalenone) to ensure no interference with the this compound peak.

  • The specificity is confirmed if no significant interfering peaks are observed at the retention time of this compound in the blank and potentially interfering samples.

Linearity

Objective : To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol :

  • Prepare a series of at least five calibration standards of this compound in a blank matrix extract, covering the expected range of concentrations (e.g., 0.5, 5, 25, 100, and 200 ng/mL).

  • Inject each standard in triplicate into the LC-MS/MS system.

  • Construct a calibration curve by plotting the peak area response against the concentration of this compound.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value greater than 0.99 is generally considered acceptable.[6]

Accuracy

Objective : To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol :

  • Spike a blank cereal matrix with this compound at three different concentration levels (e.g., low, medium, and high; for example, 10, 50, and 150 µg/kg).

  • Prepare at least three replicates for each concentration level.

  • Analyze the spiked samples using the developed analytical method.

  • Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • The mean recovery and its standard deviation are calculated for each level. Typically, recovery values between 80% and 120% are acceptable.[3]

Precision

Objective : To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol :

  • Repeatability (Intra-assay precision) :

    • Prepare six replicate samples of a cereal matrix spiked with this compound at a medium concentration level (e.g., 50 µg/kg).

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and the relative standard deviation (RSDr) in percent.

  • Intermediate Precision (Inter-assay precision) :

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and the relative standard deviation (RSDR) in percent for the combined data from both experiments.

    • Acceptable RSD values are typically below 15-20%, depending on the concentration level.[3]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective : To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD), and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

Protocol :

  • Based on Signal-to-Noise Ratio :

    • Analyze a series of decreasing concentrations of this compound spiked into a blank matrix.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope :

    • Analyze a number of blank matrix samples (e.g., n=10) and determine the standard deviation of the response (σ).

    • Calculate the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • The determined LOQ should be confirmed by analyzing spiked samples at this concentration to demonstrate acceptable accuracy and precision.

References

Comparative Cytotoxicity of Fusarium Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Avenacein Y, an understudied metabolite of Fusarium avenaceum, presents a significant data gap in the field of mycotoxicology, precluding a direct quantitative comparison with other well-researched Fusarium toxins. While historical studies from the 1980s identified this compound and its production by various F. avenaceum isolates, detailed cytotoxic data, such as IC50 values and mechanisms of action, remain largely unavailable in current scientific literature. This guide, therefore, provides a comparative overview of the cytotoxicity of major Fusarium mycotoxins for which substantial experimental data exists, while highlighting the current knowledge limitations regarding this compound.

This publication is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the cytotoxic effects of prominent Fusarium mycotoxins. Due to the scarcity of recent, quantitative data on this compound, this guide will focus on comparing Deoxynivalenol (DON), Zearalenone (ZEN), Fumonisin B1 (FB1), T-2 toxin, and the emerging toxins Beauvericin (BEA) and Enniatins, for which robust experimental data are available.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various Fusarium mycotoxins across different cell lines, providing a quantitative measure of their cytotoxic potential. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and the specific cytotoxicity assay used.

MycotoxinCell LineExposure TimeIC50Citation
Deoxynivalenol (DON) HepG2 (Human Hepatoma)48h4.3 µmol/L[1]
GES-1 (Human Gastric Epithelial)24h> 15-AcDON, 3-AcDON[1]
Caco-2 (Human Colon Adenocarcinoma)48h-[1]
Zearalenone (ZEN) HepG2 (Human Hepatoma)24h80 µM[2]
Sertoli cells24h15-60 µM (viability decrease)[2]
Fumonisin B1 (FB1) K562 (Human Erythroleukemia)-70 µM[3]
IPEC-J2 (Porcine Intestinal Epithelial)48h20-40 µg/mL (viability decrease)[4]
T-2 Toxin HeLa (Human Cervical Cancer)48h<100 ng/ml[5]
SK-Mel/27 (Human Melanoma)-2.8 ng/ml[6]
Human primary cells-0.2-0.5 µM
Beauvericin (BEA) IPEC-J2 (Porcine Intestinal Epithelial)24h<10 µM (complete disruption)
Enniatin A IPEC-J2 (Porcine Intestinal Epithelial)24h10 µM (32% viability)
Enniatin B IPEC-J2 (Porcine Intestinal Epithelial)24h>100 µM (83% viability)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity studies. Below are outlines of common experimental protocols used to assess the cytotoxicity of Fusarium mycotoxins.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow Cytometry for Apoptosis and Necrosis

Flow cytometry can be used to differentiate between viable, apoptotic, and necrotic cells using fluorescent dyes such as Annexin V and Propidium Iodide (PI).

  • Cell Treatment: Treat cells with the mycotoxin of interest for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis.

Signaling Pathways and Experimental Workflows

The cytotoxicity of Fusarium mycotoxins is often mediated through complex signaling pathways, leading to cellular damage and death. The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for assessing mycotoxin cytotoxicity and a simplified representation of a common apoptosis signaling pathway.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_exposure Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., HepG2, Caco-2) Treatment Cell Exposure to Mycotoxins (Various Concentrations & Durations) Cell_Culture->Treatment Mycotoxin_Prep Mycotoxin Stock Preparation & Dilution Mycotoxin_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Data_Collection Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT->Data_Collection LDH->Data_Collection Apoptosis->Data_Collection IC50_Calc IC50 Value Calculation Data_Collection->IC50_Calc Pathway_Analysis Signaling Pathway Investigation Data_Collection->Pathway_Analysis

Caption: Workflow for in vitro cytotoxicity assessment of mycotoxins.

Apoptosis_Pathway Mycotoxin Fusarium Mycotoxin ROS Reactive Oxygen Species (ROS) Generation Mycotoxin->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by mycotoxins.

This compound: A Knowledge Gap

Fusarium avenaceum is known to produce a variety of mycotoxins, including enniatins and beauvericin. While research has provided some insight into the cytotoxicity of these compounds, this compound, another secondary metabolite of this fungus, remains poorly characterized in terms of its toxicological profile. Early studies in the 1980s reported its production by various isolates of F. avenaceum but did not provide the detailed cytotoxic data necessary for a modern comparative risk assessment.

The lack of recent studies on the cytotoxicity of this compound represents a significant gap in our understanding of the toxic potential of F. avenaceum contamination in food and feed. Further research is imperative to isolate and characterize this compound and to perform comprehensive in vitro and in vivo toxicological studies. Such studies would enable a more complete understanding of the risks posed by this fungus and its metabolites.

Conclusion

While a direct comparison of the cytotoxicity of this compound with other Fusarium mycotoxins is not currently possible due to a lack of data, this guide provides a framework for understanding the relative toxicities of the more well-studied mycotoxins. The provided data and protocols can serve as a valuable resource for researchers in the field. The significant knowledge gap concerning this compound underscores the need for continued research into the diverse array of mycotoxins produced by Fusarium species to better protect human and animal health.

References

Avenacein Y vs. Enniatins: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Avenacein Y and Enniatins, both secondary metabolites produced by fungi of the Fusarium genus, present a study in contrasts regarding their documented biological activities. While Enniatins have been the subject of extensive research, revealing a broad spectrum of quantifiable bioactivities, this compound remains a comparatively enigmatic compound with its biological effects described in largely qualitative terms. This guide provides a comparative overview of the current scientific knowledge on these two mycotoxins, aimed at researchers, scientists, and drug development professionals.

Overview of Bioactivity

Enniatins are a group of cyclic hexadepsipeptides that have demonstrated a wide range of biological effects, including cytotoxic, antimicrobial, and ionophoric activities.[1][2] In contrast, this compound, also referred to as antibiotic Y, has been noted for its phytotoxic, antibiotic, and general toxic properties, though detailed quantitative data remains scarce in publicly available literature.[3]

Data Presentation: A Tale of Two Mycotoxins

A significant disparity exists in the available quantitative data for this compound and Enniatins. For Enniatins, a substantial body of work provides specific metrics of bioactivity, such as IC50 and Minimum Inhibitory Concentration (MIC) values. For this compound, the available information is primarily descriptive.

This compound: Qualitative Bioactivity Profile
Biological ActivityDescription
Cytotoxicity Reported as a cytotoxic principle in Fusarium avenaceum extracts against the PK-15 porcine kidney cell line.[4]
Antimicrobial Activity Exhibits antibiotic properties with an inhibitory effect on bacterial growth.[3] Also noted to cause a slight decrease in the mycelial growth of some plant pathogenic fungi.[5]
General Toxicity Toxic to Artemia salina (brine shrimp), chicken embryos, and mouse fibroblasts.[3]
Enniatins: Quantitative Bioactivity Profile

The following tables summarize the extensive quantitative data available for various Enniatin analogues.

Table 1: Cytotoxicity of Enniatins (IC50 Values)

Enniatin AnalogueCell LineIC50 (µM)Exposure Time
Enniatin AMRC-5 (human fetal lung fibroblast)0.8Not Specified
Enniatin BMRC-5 (human fetal lung fibroblast)3.6Not Specified
Enniatin A1Caco-2 (human colorectal adenocarcinoma)2.7 ± 0.848 h
Enniatin A1HT-29 (human colorectal adenocarcinoma)1.4 ± 0.748 h
Enniatin B1IPEC-J2 (porcine intestinal epithelial)> ENN B, < ENN A/A124 h
Enniatin MixHCT116 (human colorectal carcinoma)1.99 ± 0.0972 h

Data compiled from multiple sources.[1][6][7]

Table 2: Antimicrobial Activity of Enniatins (MIC Values)

Enniatin AnalogueMicroorganismMIC (µM)
Enniatin AGram-positive bacteria3.12 - 100
Enniatin BClostridium perfringensPotent activity
Enniatin BStaphylococcus aureus CECT 976Potent activity
Enniatin BEscherichia coli CECT 4782No activity
Enniatin A1Various probiotic bacteriaMost active of ENNs tested
Enniatin BMycobacterium tuberculosisActive in combination

Data compiled from multiple sources.[1][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for the assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Enniatins) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action & Signaling Pathways

The mechanisms of action for this compound are not well-defined. For Enniatins, the primary mechanism is their ionophoric activity, which disrupts cellular ion homeostasis.

This compound: Postulated Bioactivities

The limited data on this compound suggests it possesses general cytotoxic and antimicrobial properties.

This compound Bioactivity Postulated Bioactivities of this compound Avenacein_Y This compound Cytotoxicity Cytotoxicity Avenacein_Y->Cytotoxicity Induces Antimicrobial Antimicrobial Activity Avenacein_Y->Antimicrobial Exhibits Toxicity General Toxicity Avenacein_Y->Toxicity Shows

Postulated Bioactivities of this compound
Enniatins: Ionophoric Mechanism of Action

Enniatins are known to act as ionophores, forming complexes with cations and facilitating their transport across biological membranes. This disrupts the electrochemical gradients essential for cellular function, leading to various downstream effects.

Enniatin Mechanism of Action Ionophoric Mechanism of Enniatins Enniatin Enniatin Complex Enniatin-Cation Complex Enniatin->Complex Forms complex with Cation Cation (e.g., K+, Na+) Cation->Complex Membrane Cell Membrane Disruption Disruption of Ion Gradient Membrane->Disruption Leads to Complex->Membrane Transports across Apoptosis Apoptosis Disruption->Apoptosis CellCycleArrest Cell Cycle Arrest Disruption->CellCycleArrest

Ionophoric Mechanism of Enniatins

Conclusion

The comparative analysis of this compound and Enniatins reveals a significant knowledge gap. Enniatins are well-characterized mycotoxins with a broad and quantitatively defined range of biological activities, underpinned by a known ionophoric mechanism of action. In stark contrast, this compound's bioactivities are described in preliminary and qualitative terms. This disparity highlights a clear need for further research to isolate and characterize this compound, quantify its biological effects using standardized assays, and elucidate its mechanism of action. Such studies are essential to fully understand the toxicological relevance of this Fusarium metabolite and to explore any potential therapeutic applications.

References

Avenacein Y: A Comparative Analysis of Potential Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Avenacein Y and its potential for cross-reactivity in mycotoxin immunoassays. Due to a lack of specific experimental data on this compound cross-reactivity, this comparison focuses on structural analysis and the likelihood of cross-reaction with immunoassays designed for other major mycotoxins produced by Fusarium avenaceum: enniatins and beauvericin.

Executive Summary

Structural Comparison of Key Fusarium avenaceum Mycotoxins

The specificity of an immunoassay is determined by the antibody's ability to recognize and bind to a specific three-dimensional chemical structure. Significant differences in structure between the target analyte and other compounds will typically result in low or no cross-reactivity.

MycotoxinChemical ClassIUPAC NameMolecular FormulaMolecular Weight
This compound Pyrano[3,4-g]chromene derivativemethyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate[1]C15H10O8318.24 g/mol
Enniatin B Cyclic hexadepsipeptide(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[2]C33H57N3O9639.8 g/mol
Beauvericin Cyclic hexadepsipeptide(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[3]C45H57N3O9783.9 g/mol

As the table and the diagrams below illustrate, this compound possesses a planar, polycyclic aromatic structure, which is fundamentally different from the large, cyclic peptide-based structures of enniatins and beauvericin[2][3][4].

G cluster_AvenaceinY This compound Structure cluster_EnniatinB Enniatin B Structure cluster_Beauvericin Beauvericin Structure AvenaceinY methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate EnniatinB (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone Beauvericin (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

Fig. 1: IUPAC names of this compound, Enniatin B, and Beauvericin.

Immunoassay Cross-Reactivity Explained

Immunoassays for mycotoxin detection are often developed in a competitive format. In this setup, the mycotoxin in the sample competes with a labeled mycotoxin (conjugate) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the mycotoxin in the sample.

Cross-reactivity occurs when the antibodies also bind to compounds that are structurally similar to the target mycotoxin. This can lead to inaccurate, often overestimated, results[5][6]. The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the interfering compound.

Given the pronounced structural differences between this compound and the cyclic hexadepsipeptides, enniatins and beauvericin, the likelihood of this compound cross-reacting in immunoassays designed for these other mycotoxins is minimal.

G cluster_workflow Competitive Immunoassay Principle cluster_interpretation Interpretation Analyte This compound (Analyte) Binding_Site Analyte->Binding_Site No Binding (Structural Dissimilarity) Antibody Specific Antibody Labeled_Analyte Labeled Mycotoxin (e.g., Enniatin-HRP) Labeled_Analyte->Binding_Site Binding Result Signal is generated from the labeled mycotoxin, indicating low/no this compound cross-reactivity.

Fig. 2: Low probability of this compound cross-reactivity.

Experimental Protocol: Generic Competitive ELISA for Mycotoxin Detection

While a specific validated ELISA for this compound is not commercially available, the following protocol outlines the general steps for a competitive ELISA used for other mycotoxins. This can serve as a template for the development and validation of an this compound-specific assay.

1. Sample Preparation:

  • Grind a representative sample of the commodity (e.g., grain) to a fine powder.

  • Extract a known weight of the ground sample with a specified volume of an appropriate solvent (e.g., methanol/water mixture).

  • Vortex or shake vigorously for a set amount of time.

  • Centrifuge the extract to pellet solid debris.

  • Dilute the supernatant with a buffer solution to minimize matrix effects.

2. ELISA Procedure:

  • Add a set volume of the diluted sample extract, standards, and controls to the antibody-coated microtiter wells.

  • Add the enzyme-conjugated mycotoxin to each well.

  • Incubate for a specified time at a controlled temperature to allow for competitive binding.

  • Wash the wells multiple times with a wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a set time to allow for color development. The intensity of the color is inversely proportional to the amount of mycotoxin in the sample.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well at a specific wavelength using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the mycotoxin in the samples by interpolating their absorbance values on the standard curve.

  • Calculate the final concentration in the original sample by accounting for the dilution factors.

G A Sample Extraction B Dilution A->B C Add Sample/Standard to Antibody-Coated Well B->C D Add Enzyme Conjugate C->D E Competitive Binding (Incubation) D->E F Washing E->F G Add Substrate F->G H Color Development (Incubation) G->H I Add Stop Solution H->I J Read Absorbance I->J K Data Analysis J->K

Fig. 3: General workflow for a competitive ELISA.

Conclusion and Recommendations

Based on a thorough comparison of chemical structures, this compound is not expected to show significant cross-reactivity in immunoassays designed for enniatins or beauvericin. The development of a specific immunoassay for this compound would require the generation of monoclonal or polyclonal antibodies specific to its unique pyrano[3,4-g]chromene core structure.

For researchers and professionals in drug development, it is crucial to:

  • Utilize highly specific analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate quantification of this compound.

  • When using commercially available mycotoxin immunoassays, be aware of the potential for cross-reactivity with structurally related mycotoxins as specified by the manufacturer, but significant interference from this compound in enniatin or beauvericin kits is unlikely.

  • Support the development and validation of specific immunoassays for emerging mycotoxins like this compound to improve rapid screening capabilities.

References

Comparative Analysis of Avenacein Y Fragmentation Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of Avenacein Y, a cyclic peptide produced by Fusarium avenaceum. Due to the limited availability of direct mass spectrometry data for this compound in publicly accessible literature, this guide leverages data from closely related and structurally similar cyclic hexadepsipeptides, primarily enniatins, which are also produced by Fusarium species. This comparison offers valuable insights into the expected fragmentation behavior of this compound and provides a framework for its characterization.

Introduction to this compound and Related Cyclic Peptides

This compound belongs to a class of cyclic peptides known for their diverse biological activities. The structural elucidation of these compounds is critical for understanding their function and potential applications. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for sequencing cyclic peptides. However, the analysis of cyclic structures presents unique challenges compared to linear peptides because an initial ring-opening event is required before sequence information can be obtained from subsequent fragmentation.[1][2]

Comparative Fragmentation Patterns

The fragmentation of cyclic depsipeptides like this compound and the well-studied enniatins typically proceeds through a series of characteristic cleavage events following ionization. The primary fragmentation pathways involve the cleavage of the ester and amide bonds that constitute the cyclic backbone.

In tandem mass spectrometry, the initial fragmentation of the protonated molecular ion of a cyclic peptide results in a linear ion. This linear ion then undergoes further fragmentation, producing a series of b and y-type ions, or related fragment ions, which can be used to deduce the amino acid and hydroxy acid sequence. For enniatins, fragmentation is reported to occur via the loss of -CO followed by cleavage of peptide and ester bonds.[1]

Table 1: Comparison of Expected Fragmentation Patterns of this compound and Enniatins

FeatureThis compound (Predicted)Enniatins (Observed)
Primary Ionization Formation of [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts.Formation of [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ adducts.
Initial Ring Opening Cleavage at either an amide or ester linkage to form a linear ion.Cleavage at an ester or amide bond.
Major Fragment Ions Expected to be b and y-type ions resulting from cleavage along the peptide backbone. Neutral losses of amino acid and hydroxy acid residues are also anticipated.Characterized by the loss of -CO and subsequent cleavage of peptide and ester bonds, leading to a series of fragment ions that reveal the sequence.[1]
Diagnostic Fragments Specific fragment ions corresponding to the masses of the constituent amino and hydroxy acids of this compound.Specific fragment ions corresponding to the N-methyl amino acid and hydroxyisovaleric acid residues.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of cyclic peptides like this compound and enniatins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Extraction: Fungal cultures or contaminated matrices are typically extracted with an organic solvent such as methanol or acetonitrile.

  • Purification: Solid-phase extraction (SPE) is often employed for sample clean-up and concentration. Graphitized carbon black cartridges have been shown to be effective for the purification of enniatins from biological fluids.

2. LC-MS/MS Analysis

  • Chromatography: Reverse-phase liquid chromatography is used to separate the cyclic peptides. A C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • MS Scan Mode: A full scan MS analysis is performed to identify the protonated molecular ions of the target analytes.

    • MS/MS Fragmentation: Product ion scans are performed on the selected precursor ions. Collision-induced dissociation (CID) is the most common method for fragmentation. The collision energy is optimized to achieve sufficient fragmentation for structural elucidation.

Workflow for Fragmentation Analysis

The logical workflow for the fragmentation pattern analysis of this compound and its comparison with related compounds is depicted in the following diagram.

Fragmentation_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis and Comparison Extraction Extraction from Matrix Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation LC Separation (C18) Purification->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 AvenaceinY_Data This compound Fragmentation Data MS2->AvenaceinY_Data Comparison Comparative Analysis AvenaceinY_Data->Comparison Enniatin_Data Enniatin Fragmentation Data Enniatin_Data->Comparison Structure_Elucidation Structure Elucidation/Confirmation Comparison->Structure_Elucidation Analytical_Pathway Sample Sample Containing this compound Precursor_Ion [M+H]⁺ Precursor Ion Sample->Precursor_Ion ESI Linear_Ion Linearized Peptide Ion Precursor_Ion->Linear_Ion CID (Ring Opening) Fragment_Ions b- and y-type Fragment Ions Linear_Ion->Fragment_Ions CID (Backbone Cleavage) Sequence Deduced Amino/Hydroxy Acid Sequence Fragment_Ions->Sequence Mass Analysis Structure Confirmed Structure of this compound Sequence->Structure Interpretation

References

A Comparative Guide to the Biological Activities of Avenacein Y (Lateropyrone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y, also known as Lateropyrone or Antibiotic Y, is a heterocyclic metabolite produced by fungi of the Fusarium genus, notably Fusarium avenaceum and Fusarium lateritium[1]. This guide provides a comparative overview of the known biological activities of this compound, focusing on its antimicrobial and cytotoxic properties. Due to the limited availability of detailed quantitative data and mechanistic studies in publicly accessible literature, this document also outlines standardized experimental protocols for evaluating these biological activities, providing a framework for further investigation.

Comparative Analysis of Biological Activities

This compound (Lateropyrone) has demonstrated a spectrum of biological activities, primarily exhibiting antifungal, antibacterial, and cytotoxic effects. While comprehensive comparative studies with other specific compounds are not extensively documented, this section compares the different biological effects of this compound itself.

Antimicrobial Activity

This compound has shown selective antimicrobial properties. It is reported to be active against Gram-positive bacteria and certain fungi, while its efficacy against Gram-negative bacteria appears limited.

  • Antibacterial Activity : The compound displays inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus.

  • Antifungal Activity : this compound is also known for its antifungal properties, with inhibitory activity reported against the yeast Candida albicans.

Cytotoxic Activity

Quantitative Data Summary

Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and IC50 values for cytotoxicity, are not extensively reported for this compound in the available scientific literature. The table below is structured to accommodate such data as it becomes available through further research.

Biological ActivityTarget Organism/Cell LineMetricValueReference
Antibacterial Staphylococcus aureusMICData not available
Antifungal Candida albicansMICData not available
Cytotoxicity e.g., HeLa, MCF-7IC50Data not available

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to quantitatively assess the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

a. Preparation of Materials:

  • Test compound (this compound) stock solution of known concentration.

  • Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

b. Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 5 µL of the standardized microbial suspension.

  • Include a positive control (microorganism without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

Cytotoxicity Assay - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cell lines.

a. Preparation of Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

b. Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound and incubate for a further 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualization of Experimental Workflow and Potential Mechanism

As the specific signaling pathways for this compound's biological activities are not yet elucidated, the following diagrams illustrate a generalized workflow for bioactivity screening and a conceptual representation of a potential antimicrobial mechanism of action.

Bioactivity_Screening_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Mechanism of Action Studies A This compound (Lateropyrone) Stock Solution D Antimicrobial Assay (e.g., Disk Diffusion) A->D E Cytotoxicity Assay (e.g., MTT Assay) A->E B Microbial Cultures (e.g., S. aureus, C. albicans) B->D C Cancer Cell Lines (e.g., HeLa, MCF-7) C->E F MIC Determination (Broth Microdilution) D->F G IC50 Determination (Dose-Response Curve) E->G H Target Identification F->H G->H I Pathway Analysis H->I

Caption: A generalized workflow for the screening and characterization of the biological activities of a natural product like this compound.

Putative_Antimicrobial_MoA cluster_0 Bacterial/Fungal Cell CellWall Cell Wall CellDeath Cell Death CellWall->CellDeath CellMembrane Cell Membrane CellMembrane->CellDeath DNA DNA/RNA DNA->CellDeath Protein Protein Synthesis Protein->CellDeath AvenaceinY This compound (Lateropyrone) AvenaceinY->CellWall Inhibition of cell wall synthesis AvenaceinY->CellMembrane Disruption of membrane integrity AvenaceinY->DNA Interference with nucleic acid synthesis AvenaceinY->Protein Inhibition of protein synthesis

References

Developing a Certified Reference Material for Avenacein Y: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the necessary considerations and experimental data required for the development of a Certified Reference Material (CRM) for Avenacein Y, a bioactive compound produced by the fungus Fusarium avenaceum. Given the current absence of a commercially available CRM for this compound, this document outlines the essential characterization data, proposes standardized analytical methodologies, and compares this compound with other relevant antifungal compounds produced by Fusarium species. The availability of a well-characterized reference material is critical for ensuring the accuracy, comparability, and traceability of research and development efforts in the fields of natural product chemistry, drug discovery, and mycotoxin analysis.

Characterization of this compound (Lateropyrone)

This compound, also known as Lateropyrone or Antibiotic Y, is a heterocyclic metabolite with established antibacterial and antifungal properties.[1] A crucial first step in developing a CRM is the thorough characterization of the compound. A commercially available source of Lateropyrone with a purity of over 95% provides a strong starting point for the development of a certified standard.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms This compound, Antibiotic Y, Lateropyrone[1]
Molecular Formula C₁₅H₁₀O₈[1][2]
Molecular Weight 318.2 g/mol [1][2]
CAS Number 93752-78-4[1]
Appearance Crystalline solid[3]
Solubility Soluble in DMF and DMSO; moderately soluble in methanol and ethanol; poor water solubility.[1]
UV max Data to be determined through standardized protocol.
Infrared (IR) Spectrum Key functional group absorptions to be determined.
¹H and ¹³C NMR Chemical shifts and coupling constants to be fully assigned.
Mass Spectrometry (MS) Accurate mass and fragmentation pattern to be established.

Proposed Experimental Protocols for CRM Development

The certification of a reference material requires rigorous and validated analytical methods. The following protocols are proposed for the comprehensive analysis and certification of this compound.

Production and Purification of this compound
  • Organism: Fusarium avenaceum strains are known producers of this compound.[2][4]

  • Culture Conditions: The fungus can be cultured on various grain-based media, such as wheat or corn, to induce the production of this compound.[2][4]

  • Extraction: The culture medium can be extracted with organic solvents like dichloromethane to isolate the crude compound.[3]

  • Purification: Further purification can be achieved through chromatographic techniques, such as column chromatography and recrystallization, to obtain high-purity this compound.

cluster_0 Production cluster_1 Purification Fusarium avenaceum Culture Fusarium avenaceum Culture Grain-based Medium Grain-based Medium Fusarium avenaceum Culture->Grain-based Medium Inoculation Incubation Incubation Grain-based Medium->Incubation Extraction Extraction Incubation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization High-Purity this compound High-Purity this compound Recrystallization->High-Purity this compound

Fig. 1: Proposed workflow for the production and purification of this compound.
Analytical Characterization for Certification

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of the CRM. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound and to identify any potential impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is required to confirm the elemental composition, and tandem MS (MS/MS) can provide structural information through fragmentation analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will provide information about the functional groups present in the molecule.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to determine the thermal stability and melting point of the compound.

  • Quantitative NMR (qNMR): qNMR can be used for the accurate determination of the purity of the CRM against a certified internal standard.

cluster_0 Analytical Characterization Purified this compound Purified this compound HPLC Purity (HPLC) Purified this compound->HPLC NMR Structure (NMR) Purified this compound->NMR MS Identity (MS) Purified this compound->MS FTIR Functional Groups (FTIR) Purified this compound->FTIR Thermal Thermal Properties (TGA/DSC) Purified this compound->Thermal qNMR Purity (qNMR) Purified this compound->qNMR Certified Reference Material Certified Reference Material HPLC->Certified Reference Material NMR->Certified Reference Material MS->Certified Reference Material FTIR->Certified Reference Material Thermal->Certified Reference Material qNMR->Certified Reference Material

Fig. 2: Analytical workflow for the certification of this compound.

Comparison with Alternative Fusarium Metabolites

This compound is one of many bioactive secondary metabolites produced by Fusarium species. A comparative analysis with other well-characterized Fusarium compounds is useful for researchers in the field.

Table 2: Comparison of this compound with Other Bioactive Fusarium Metabolites

CompoundProducing Organism(s)Primary Biological ActivityPotential Application
This compound (Lateropyrone) Fusarium avenaceum, F. lateritiumAntibacterial, AntifungalDrug development, mycotoxin analysis
Enniatins Fusarium avenaceum, F. poae, F. tricinctumIonophoric, Insecticidal, AntifungalDrug delivery, agriculture
Beauvericin Fusarium spp., Beauveria bassianaIonophoric, Insecticidal, Antifungal, CytotoxicDrug development, agriculture
Fusaric Acid Fusarium spp.Phytotoxic, AntimicrobialHerbicide development, mycotoxin studies
Moniliformin Fusarium proliferatum, F. avenaceumMycotoxin, CardiotoxicMycotoxin research

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not yet fully elucidated. However, many antifungal agents produced by fungi interfere with essential cellular processes in target organisms. A hypothetical mechanism could involve the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to delineate the specific signaling pathways affected by this compound.

This compound This compound Target Enzyme/Receptor Target Enzyme/Receptor This compound->Target Enzyme/Receptor Binding/Inhibition Cellular Process Cellular Process Target Enzyme/Receptor->Cellular Process Disruption Fungal Cell Death Fungal Cell Death Cellular Process->Fungal Cell Death

Fig. 3: Hypothetical mechanism of action for this compound.

Conclusion

The development of a certified reference material for this compound is a critical step to support and standardize research in natural product chemistry and drug development. This guide provides a framework for the production, purification, and comprehensive analytical characterization required for such a standard. By establishing a well-characterized CRM, the scientific community can ensure the reliability and comparability of data, ultimately accelerating the translation of research findings into practical applications.

References

Inter-laboratory Comparison of Analytical Methods for Avenacein Y

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantification of Avenacein Y, a mycotoxin produced by various Fusarium species. The objective of this document is to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques for the detection and quantification of this compound. The information presented is a synthesis of established methodologies for similar mycotoxins, intended to serve as a practical reference in the absence of a formal inter-laboratory comparison study for this compound.

Introduction to this compound and Analytical Challenges

This compound is a secondary metabolite produced by fungi of the Fusarium genus. As with other mycotoxins, its presence in agricultural commodities and food products is a significant concern for human and animal health. Accurate and reliable quantification of this compound is crucial for food safety, toxicological studies, and in the development of potential pharmaceutical applications. The complexity of sample matrices and the typically low concentrations of mycotoxins necessitate sensitive and selective analytical methods. This guide focuses on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), two widely employed techniques for mycotoxin analysis.

Comparative Analysis of Analytical Methods

The performance of HPLC-UV and LC-MS/MS for the analysis of this compound is summarized below. The data presented are representative values derived from validation studies of similar mycotoxins and are intended to illustrate the expected performance of these methods in an inter-laboratory setting.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.8 - 1.5 µg/mL0.02 - 0.1 ng/mL
Limit of Quantification (LOQ) 2.5 - 5.0 µg/mL0.05 - 0.5 ng/mL
**Linearity (R²) **> 0.998> 0.999
Intra-day Precision (%RSD) < 3%< 10%
Inter-day Precision (%RSD) < 5%< 15%
Accuracy (Recovery %) 92 - 105%95 - 110%
Specificity ModerateHigh
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for other Fusarium mycotoxins and may require optimization for specific laboratory conditions and sample matrices.

3.1. Sample Preparation (General Protocol)

A consistent and effective sample preparation is critical for reliable mycotoxin analysis.

  • Extraction: A representative sample (e.g., 5 g of finely ground grain) is extracted with 20 mL of an appropriate solvent mixture, such as acetonitrile/water (80:20, v/v), by shaking for 60 minutes.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

  • Filtration: The supernatant is filtered through a 0.45 µm syringe filter prior to instrumental analysis. For LC-MS/MS analysis, further dilution of the extract may be necessary.

3.2. HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3.3. LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a laboratory setting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Grinding Grinding & Homogenization Sample->Grinding Extraction Solvent Extraction Grinding->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC For HPLC LCMS LC-MS/MS Analysis Cleanup->LCMS For LC-MS/MS Quantification Quantification HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

This compound Analytical Workflow

4.2. Potential Signaling Pathway Involvement

Fusarium mycotoxins are known to interfere with various cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, related mycotoxins have been shown to impact pathways such as the cAMP-PKA and MAPK signaling cascades. The diagram below illustrates a simplified representation of the cAMP-PKA signaling pathway, which is a potential target for mycotoxin activity.

G Mycotoxin This compound (Hypothesized) GPCR G-Protein Coupled Receptor (GPCR) Mycotoxin->GPCR Inhibition? GProtein G-Protein GPCR->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Hypothesized Impact on cAMP-PKA Pathway

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study. LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for trace-level quantification and in complex matrices. HPLC-UV, while less sensitive, provides a cost-effective alternative for screening purposes or for the analysis of samples with higher expected concentrations of this compound. The provided protocols and performance data serve as a valuable starting point for the development and validation of analytical methods for this mycotoxin. Further optimization and validation are essential to ensure the reliability and accuracy of results within any given laboratory.

Comparative analysis of Avenacein Y production by different Fusarium avenaceum isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Avenacein Y, a secondary metabolite produced by the fungus Fusarium avenaceum, has garnered interest for its potential biological activities. However, the production of this compound varies significantly among different isolates of the fungus. This guide provides a comparative analysis of this compound production by various F. avenaceum isolates, supported by experimental data. Detailed methodologies for key experiments are also presented to facilitate further research.

Comparative Production of this compound

The yield of this compound is highly dependent on the specific isolate of Fusarium avenaceum and the cultivation substrate. Below is a summary of reported production levels by different isolates.

Isolate OriginNumber of Isolates TestedSubstrateThis compound Production Range (g/kg of substrate)Reference
Poland18Wheat Grain0.01 - 2.0[1]
Germany12Wheat Grain0.001 - 1.6[2]

Experimental Protocols

The following sections detail the methodologies for the cultivation of Fusarium avenaceum, and the extraction and quantification of this compound. These protocols are synthesized from best practices for mycotoxin production and analysis, as specific detailed protocols for this compound are not extensively published.

Cultivation of Fusarium avenaceum for this compound Production (Solid-State Fermentation)

This protocol describes the cultivation of F. avenaceum on a solid grain substrate to stimulate the production of secondary metabolites, including this compound.

Materials:

  • Fusarium avenaceum isolates

  • Potato Dextrose Agar (PDA) plates

  • Whole grain substrate (e.g., wheat, rice, or maize)

  • Erlenmeyer flasks or similar autoclavable culture vessels

  • Sterile distilled water

  • Autoclave

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the desired F. avenaceum isolate on PDA plates.

    • Incubate at 25°C for 5-7 days, or until sufficient mycelial growth is observed.

    • Prepare a spore suspension by flooding the PDA plate with a small volume of sterile distilled water and gently scraping the surface with a sterile loop or spreader.

    • Adjust the spore concentration using a hemocytometer.

  • Substrate Preparation:

    • Place a measured amount of the grain substrate (e.g., 100 g) into an Erlenmeyer flask.

    • Add water to achieve a moisture content of approximately 40-50%. The exact amount will depend on the initial moisture content of the grain.

    • Autoclave the hydrated grain at 121°C for 20-30 minutes to sterilize. Allow to cool to room temperature.

  • Inoculation and Incubation:

    • Inoculate the sterilized grain with the prepared spore suspension of F. avenaceum.

    • Thoroughly mix the inoculum with the grain to ensure even distribution.

    • Incubate the flasks at 25°C in the dark for 21-28 days. Intermittently shake the flasks to prevent clumping and promote aeration.

Extraction and Purification of this compound

This protocol outlines a general procedure for extracting this compound from the solid-state fermentation culture.

Materials:

  • Colonized grain substrate from the cultivation step

  • Extraction solvent (e.g., acetonitrile/water, 80:20 v/v)

  • Blender or orbital shaker

  • Centrifuge and centrifuge tubes

  • Filter paper

  • Rotary evaporator

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Methanol

  • Nitrogen gas stream

Procedure:

  • Extraction:

    • Dry the colonized grain substrate and grind to a fine powder.

    • Add the extraction solvent to the powdered substrate at a ratio of 5:1 (solvent volume:substrate weight).

    • Agitate the mixture on an orbital shaker for 60 minutes or blend at high speed for 3 minutes.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant (the extract).

  • Purification:

    • Filter the extract through filter paper to remove any remaining particulate matter.

    • Concentrate the filtered extract using a rotary evaporator under reduced pressure.

    • For further purification, the concentrated extract can be passed through a C18 SPE column.

    • Wash the column with water to remove polar impurities.

    • Elute this compound from the column using methanol.

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

Quantification of this compound by LC-MS/MS

This section describes a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A suitable gradient program should be developed to achieve good separation of this compound from other matrix components. A starting condition of 95% A, ramping to 95% B over several minutes is a common starting point for mycotoxin analysis.

  • Ionization Mode: ESI in positive mode is often suitable for the analysis of similar fungal metabolites.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification. This involves monitoring specific precursor-to-product ion transitions for this compound. These transitions would need to be determined by infusing a pure standard of this compound.

  • Quantification: A calibration curve should be prepared using a certified reference standard of this compound. The concentration of this compound in the samples is then determined by comparing the peak area of the analyte to the calibration curve.

Regulation of this compound Production

The biosynthesis of secondary metabolites like this compound in Fusarium avenaceum is a complex process influenced by various environmental and nutritional factors. While the specific biosynthetic pathway for this compound is not yet fully elucidated, the general regulatory network for secondary metabolism in Fusarium species is understood to involve the integration of multiple signals.

G Light Light G_Protein G-Protein Signaling Light->G_Protein Temperature Temperature MAPK MAPK Pathway Temperature->MAPK pH pH pH->G_Protein Carbon_Source Carbon Source (e.g., glucose, sucrose) cAMP_PKA cAMP-PKA Pathway Carbon_Source->cAMP_PKA Nitrogen_Source Nitrogen Source Nitrogen_Source->G_Protein G_Protein->cAMP_PKA Transcription_Factors Transcription Factors cAMP_PKA->Transcription_Factors MAPK->Transcription_Factors Gene_Cluster This compound Biosynthetic Gene Cluster Transcription_Factors->Gene_Cluster Avenacein_Y This compound Production Gene_Cluster->Avenacein_Y

Caption: Regulation of this compound production in Fusarium avenaceum.

The accompanying diagram illustrates how environmental cues such as light, temperature, pH, and the availability of carbon and nitrogen sources are perceived by the fungus.[1][3] These signals are then transduced through intracellular signaling pathways, including G-protein signaling, the cAMP-PKA pathway, and MAPK pathways.[4] These signaling cascades ultimately modulate the activity of transcription factors that regulate the expression of the biosynthetic gene cluster responsible for this compound production. Understanding these regulatory networks is crucial for optimizing the production of this compound in laboratory and industrial settings.

References

Evaluating Mycotoxin Synergies: A Comparative Guide on Deoxynivalenol and Enniatin B, and the Avenacein Y Knowledge Gap

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The co-occurrence of multiple mycotoxins in food and feed commodities is a significant concern for human and animal health. The interactions between these toxins can lead to synergistic, additive, or antagonistic effects, making risk assessment a complex challenge. This guide provides a comparative overview of the toxicological effects of two commonly co-occurring Fusarium mycotoxins, Deoxynivalenol (DON) and Enniatin B (Enn B).

A notable gap in the current body of research is the lack of toxicological data for Avenacein Y, another mycotoxin produced by Fusarium avenaceum, which often contaminates cereals alongside DON and enniatins. This guide will therefore also highlight the critical need for further investigation into the potential synergistic effects of this compound.

Comparative Toxicological Data

The following tables summarize the known cytotoxic effects and mechanisms of action for Deoxynivalenol and Enniatin B. It is important to note that equivalent data for this compound is not currently available in published scientific literature.

Table 1: Comparative Cytotoxicity of Deoxynivalenol (DON) and Enniatin B (Enn B)

MycotoxinCell LineAssayExposure Time (h)IC50 Value (µM)Reference
Deoxynivalenol (DON) Caco-2 (human colon adenocarcinoma)Viability725.5
SH-SY5Y (human neuroblastoma)Cytotoxicity240.94[1]
GES-1 (human gastric epithelial)Viability481.2 - 3.6
HepG2 (human liver carcinoma)Viability24Not specified[2]
Enniatin B (Enn B) Caco-2 (human colon adenocarcinoma)Viability723.9[1]
HepG2 (human liver carcinoma)Viability24-720.9 - 435.9[3]
CHO-K1 (Chinese hamster ovary)Viability24-722.8 - 11[3]
MRC-5 (human fetal lung fibroblast)BrdUNot specified0.6 - 9.8[3]

Table 2: Mechanisms of Toxic Action for Deoxynivalenol (DON) and Enniatin B (Enn B)

MycotoxinPrimary Mechanism of ActionKey Cellular EffectsReference
Deoxynivalenol (DON) Inhibition of protein synthesis by binding to the ribosomal peptidyl transferase center.Induction of the ribotoxic stress response, activation of mitogen-activated protein kinases (MAPKs), induction of apoptosis, oxidative stress, and modulation of immune responses.[4][5][4][5]
Enniatin B (Enn B) Ionophoric activity, creating pores in membranes and disrupting cellular ion homeostasis.Induction of apoptosis via mitochondrial pathways, cell cycle arrest, oxidative stress, and inhibition of acyl-CoA: cholesterol acyltransferase (ACAT).[3][6][3][6]
This compound Not well characterized.Data not available.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Mycotoxin Cytotoxicity using WST-1 Assay

This protocol outlines a common method for determining the cytotoxic effects of mycotoxins on a selected cell line.

  • Cell Culture and Seeding:

    • Culture the desired cell line (e.g., Caco-2, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Mycotoxin Treatment:

    • Prepare stock solutions of the mycotoxins (e.g., DON, Enn B) in a suitable solvent (e.g., DMSO, ethanol) and dilute to final working concentrations in culture medium. Ensure the final solvent concentration does not exceed 0.5% (v/v) in all wells.

    • For individual mycotoxin treatments, add 100 µL of the diluted mycotoxin solutions to the respective wells.

    • For combined treatments, prepare mixtures of the mycotoxins at desired ratios (e.g., equipotent concentrations based on individual IC50 values) and add 100 µL to the wells.

    • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Following incubation, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the concentration-response curves and determine the IC50 values (the concentration that inhibits 50% of cell viability) using appropriate software (e.g., GraphPad Prism).

    • For combined treatments, the type of interaction (synergism, additivity, or antagonism) can be evaluated using methods such as the Combination Index (CI) model.

Protocol 2: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a flow cytometry-based method to quantify apoptosis and necrosis induced by mycotoxins.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with individual mycotoxins or combinations as described in Protocol 1.

  • Cell Harvesting and Staining:

    • After the treatment period, collect both adherent and floating cells.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the mycotoxin treatments.

Visualizing Mycotoxin Action: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathways of DON and Enniatin B, and a general workflow for evaluating mycotoxin interactions.

DON_Apoptosis_Pathway DON Deoxynivalenol (DON) Ribosome Ribosome DON->Ribosome Binds to RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress MAPKs MAPK Activation (p38, JNK, ERK) RibotoxicStress->MAPKs Bax Bax Activation MAPKs->Bax Bcl2 Bcl-2 Inhibition MAPKs->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by Deoxynivalenol (DON).

EnniatinB_Toxicity_Pathway EnnB Enniatin B (Enn B) CellMembrane Cell Membrane EnnB->CellMembrane Inserts into IonPore Ion Pore Formation CellMembrane->IonPore IonHomeostasis Disruption of Ion Homeostasis (K+, Ca2+) IonPore->IonHomeostasis Mitochondria Mitochondrial Dysfunction IonHomeostasis->Mitochondria ROS Increased ROS Production Mitochondria->ROS MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP Apoptosis Apoptosis ROS->Apoptosis Contributes to Caspases Caspase Activation MMP->Caspases Caspases->Apoptosis

Caption: Cytotoxic mechanisms of Enniatin B (Enn B).

Mycotoxin_Interaction_Workflow Start Start: Select Cell Line and Mycotoxins IndividualToxicity Step 1: Determine Individual Toxicity (IC50) of each Mycotoxin Start->IndividualToxicity MixtureDesign Step 2: Design Mycotoxin Mixtures (e.g., equipotent ratios) IndividualToxicity->MixtureDesign CombinedExposure Step 3: Expose Cells to Mycotoxin Mixtures MixtureDesign->CombinedExposure CytotoxicityAssay Step 4: Perform Cytotoxicity Assay (e.g., WST-1, MTT) CombinedExposure->CytotoxicityAssay DataAnalysis Step 5: Analyze Combined Effects (e.g., Combination Index) CytotoxicityAssay->DataAnalysis InteractionType Determine Interaction Type DataAnalysis->InteractionType Synergism Synergism InteractionType->Synergism CI < 1 Additivity Additivity InteractionType->Additivity CI = 1 Antagonism Antagonism InteractionType->Antagonism CI > 1

Caption: Experimental workflow for assessing mycotoxin interactions.

Discussion and Future Directions

The available evidence indicates that both DON and Enn B are potent cytotoxic agents that can induce apoptosis through distinct mechanisms. DON primarily acts by inhibiting protein synthesis, which triggers a ribotoxic stress response and subsequent activation of MAPK signaling pathways leading to apoptosis.[4] In contrast, Enn B's toxicity is largely attributed to its ionophoric properties, which disrupt cellular ion balance and mitochondrial function, ultimately culminating in apoptosis.[3][6]

Studies on the combined effects of DON and enniatins have revealed complex interactions, including both synergistic and antagonistic outcomes, depending on the cell type, concentrations, and ratios of the mycotoxins.[1][7][8] For instance, synergistic cytotoxic effects have been observed in Caco-2 cells when these mycotoxins are present at certain concentrations.[1] Conversely, antagonistic interactions in cell death induction have been reported in wheat.[7]

The most significant finding from a comprehensive literature search is the profound lack of toxicological data for this compound. While it is known to be produced by Fusarium avenaceum, a species that also produces enniatins and frequently co-contaminates grains with DON-producing Fusarium species, its individual toxicity and its potential for interaction with other mycotoxins remain uninvestigated.

This knowledge gap poses a significant challenge to accurate risk assessment of Fusarium contamination in food and feed. Without understanding the toxic potential of this compound, both alone and in combination with other mycotoxins, the overall health risk associated with the consumption of contaminated products may be underestimated.

Therefore, there is an urgent need for research focused on:

  • Characterizing the fundamental toxicological profile of this compound, including its mechanism of action, cytotoxicity, and potential to induce apoptosis or oxidative stress.

  • Conducting in vitro and in vivo studies to evaluate the combined toxic effects of this compound with other co-occurring mycotoxins such as DON and enniatins.

  • Developing analytical methods for the routine detection and quantification of this compound in food and feed samples.

Addressing these research priorities will be crucial for developing more comprehensive and accurate risk management strategies to protect human and animal health from the complex threat of mycotoxin co-contamination.

References

Safety Operating Guide

Proper Disposal Procedures for Avenacein Y: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Avenacein Y, a mycotoxin produced by certain Fusarium species, requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary procedures for the safe management of this compound waste in a laboratory setting. The primary hazards associated with this compound include being harmful if inhaled, causing serious eye irritation, and the potential for organ damage through prolonged or repeated inhalation. Furthermore, it is classified as harmful to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.

All waste containing this compound must be treated as hazardous and disposed of through an approved waste disposal facility. It is imperative to adhere to all local, state, and federal regulations concerning hazardous waste management.

Hazard Summary
Hazard ClassificationDescription
Acute Toxicity (Inhalation) Harmful if inhaled.
Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure if inhaled.
Aquatic Hazard (Acute) Harmful to aquatic life.
Personal Protective Equipment (PPE)

When handling this compound in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:

  • Respiratory Protection: An appropriate respirator should be worn to prevent inhalation of aerosols or fine powders.

  • Eye and Face Protection: Safety glasses with side shields or goggles are essential. A face shield may be necessary for splash-prone procedures.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Operational Disposal Plan: Step-by-Step Guidance

Due to the lack of specific chemical inactivation data for this compound, a conservative approach based on general mycotoxin disposal procedures is recommended. The following protocol outlines the steps for the collection, segregation, and preparation of this compound waste for final disposal.

Experimental Protocol: Waste Segregation and Collection
  • Designated Waste Containers: All waste contaminated with this compound must be collected in clearly labeled, leak-proof containers. These containers should be designated solely for this compound waste.

  • Segregation of Waste Streams:

    • Solid Waste: This includes contaminated lab consumables such as gloves, paper towels, pipette tips, and culture plates. Solid waste should be collected in a designated, lined biohazard bag or a rigid, sealed container.

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and chemically compatible container. Organic solvent waste containing this compound should be collected in its own designated container, separate from aqueous waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols.

  • Storage: Waste containers should be stored in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are not stored together.

Experimental Protocol: Decontamination of Labware

Reusable labware that has come into contact with this compound should be decontaminated prior to washing.

  • Initial Rinse: Rinse the labware with a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to remove the bulk of the this compound. The rinse solvent must be collected as hazardous liquid waste.

  • Chemical Inactivation (Recommended for Glassware): While specific data for this compound is unavailable, a common method for mycotoxin decontamination involves the use of sodium hypochlorite.

    • Prepare a fresh solution of sodium hypochlorite (household bleach, typically 5.25-6% sodium hypochlorite) diluted to a final concentration of at least 1% available chlorine.

    • Submerge the rinsed glassware in the bleach solution for at least 2 hours.

    • After soaking, thoroughly rinse the glassware with water. The initial rinse water should be collected as hazardous waste.

    • Caution: Do not use bleach on aluminum or other incompatible materials. The efficacy of this method for this compound has not been definitively established and should be considered a precautionary measure.

  • Final Cleaning: After decontamination, the labware can be washed using standard laboratory procedures.

Final Disposal

All collected and properly labeled this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound waste down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.

Avenacein_Y_Waste_Segregation cluster_Solid Solid Waste cluster_Liquid Liquid Waste Gloves Gloves Solid_Waste_Container Solid_Waste_Container Gloves->Solid_Waste_Container Paper_Towels Paper_Towels Paper_Towels->Solid_Waste_Container Pipette_Tips Pipette_Tips Pipette_Tips->Solid_Waste_Container Hazardous_Waste_Disposal Approved Hazardous Waste Disposal Solid_Waste_Container->Hazardous_Waste_Disposal Aqueous_Solutions Aqueous_Solutions Aqueous_Waste_Container Aqueous_Waste_Container Aqueous_Solutions->Aqueous_Waste_Container Organic_Solvents Organic_Solvents Organic_Waste_Container Organic_Waste_Container Organic_Solvents->Organic_Waste_Container Aqueous_Waste_Container->Hazardous_Waste_Disposal Organic_Waste_Container->Hazardous_Waste_Disposal Avenacein_Y_Source This compound (Pure, Solutions, etc.) Avenacein_Y_Source->Gloves Avenacein_Y_Source->Paper_Towels Avenacein_Y_Source->Pipette_Tips Avenacein_Y_Source->Aqueous_Solutions Avenacein_Y_Source->Organic_Solvents

Caption: Workflow for the segregation of solid and liquid this compound waste.

Labware_Decontamination_Workflow Start Contaminated Labware Rinse Initial Rinse with Solvent Start->Rinse Collect_Rinse Collect Rinse Solvent as Hazardous Liquid Waste Rinse->Collect_Rinse Soak Soak in >=1% Sodium Hypochlorite Solution (2 hrs) Rinse->Soak For Glassware Rinse_Again Thoroughly Rinse with Water Soak->Rinse_Again Collect_Initial_Rinse Collect Initial Rinse Water as Hazardous Waste Rinse_Again->Collect_Initial_Rinse Standard_Wash Proceed to Standard Laboratory Washing Rinse_Again->Standard_Wash

Caption: Step-by-step process for decontaminating this compound-contaminated labware.

Safeguarding Your Research: A Guide to Handling Avenacein Y

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Avenacein Y, a fungal metabolite. The following procedural guidance is designed to ensure the safety of laboratory personnel and to outline compliant disposal methods. Adherence to these protocols is essential for minimizing exposure risk and maintaining a safe research environment.

Personal Protective Equipment (PPE) for this compound

Given that this compound is a mycotoxin, stringent handling precautions are necessary. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant, impermeable gloves (e.g., nitrile or neoprene).[1]Prevents dermal absorption of the toxin.
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[2]Protects eyes from potential splashes of solutions or accidental aerosolized powder.
Body Protection A standard laboratory coat is mandatory. For larger quantities or potential for significant contamination, disposable overalls are recommended.[2][3]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling solutions in a certified chemical fume hood.[2] A NIOSH-approved respirator (N95 or higher) is required when handling the solid/powder form or if there is a risk of aerosol generation outside of a containment unit.[2][4]Dry mycotoxins can be electrostatically charged and easily become airborne, posing an inhalation hazard.[5] Handling in a powdered form should be avoided if possible.[6]

Operational Plan: Handling and Disposal

Adherence to a strict operational protocol is paramount when working with this compound to minimize the risk of exposure and environmental contamination.

Experimental Protocol: Safe Handling of this compound
  • Preparation and Containment:

    • All work with this compound, particularly in its dry, powdered form, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosolized particles.[7]

    • Before commencing work, ensure all necessary PPE is donned correctly.

    • Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Reconstitution:

    • If possible, avoid weighing the dry powder.[6] Order pre-weighed amounts or reconstitute the entire vial at once.[7]

    • If weighing is unavoidable, do so within a ventilated balance enclosure or chemical fume hood.

    • When reconstituting, add the solvent slowly to the vial to avoid splashing.

  • Experimental Use:

    • Handle all solutions containing this compound within a chemical fume hood.

    • Use positive displacement pipettes for accurate and safe liquid handling.

    • Avoid any activities that could generate aerosols.

  • Decontamination:

    • All surfaces and equipment that come into contact with this compound must be decontaminated.

    • A 1% sodium hypochlorite solution is effective for decontaminating surfaces.[5] Allow for a contact time of at least 10 minutes before wiping clean.

Disposal Plan: this compound Waste

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation:

    • Collect all solid waste, including used gloves, bench paper, and empty vials, in a clearly labeled, sealed hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Chemical Inactivation:

    • Before disposal, liquid waste containing this compound should be chemically inactivated. Treat the waste with a sodium hypochlorite solution to a final concentration of at least 1% and allow it to react for a minimum of 30 minutes.[6]

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety office.

    • Never pour this compound solutions down the drain.[6]

Safety Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_containment Work in Chemical Fume Hood prep_ppe->prep_containment prep_surface Prepare Work Surface prep_containment->prep_surface handle_weigh Weighing (in containment) prep_surface->handle_weigh handle_reconstitute Reconstitution handle_weigh->handle_reconstitute handle_experiment Experimental Use handle_reconstitute->handle_experiment cleanup_decon Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_inactivate Chemically Inactivate Liquid Waste cleanup_waste->cleanup_inactivate cleanup_dispose Dispose via EHS cleanup_inactivate->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avenacein Y
Reactant of Route 2
Avenacein Y

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.